GNE7599
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H40N6O3S |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H40N6O3S/c1-18-27(41-17-32-18)21-11-12-23-20(13-21)7-5-6-8-24(23)33-29(39)26-14-22(38)15-36(26)30(40)28(31(2,3)4)37-16-25(34-35-37)19-9-10-19/h11-13,16-17,19,22,24,26,28,38H,5-10,14-15H2,1-4H3,(H,33,39)/t22-,24+,26+,28-/m1/s1 |
InChI Key |
IAVGSVXQQSNQFO-PWKYGKGFSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC3=C(C=C2)[C@H](CCCC3)NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@H](C(C)(C)C)N5C=C(N=N5)C6CC6)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC3=C(C=C2)C(CCCC3)NC(=O)C4CC(CN4C(=O)C(C(C)(C)C)N5C=C(N=N5)C6CC6)O |
Origin of Product |
United States |
Foundational & Exploratory
GNE7599: A High-Affinity VHL Ligand for Next-Generation PROTACs
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GNE7599 is a potent, orally bioavailable von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand developed for the construction of Proteolysis Targeting Chimeras (PROTACs). With a picomolar binding affinity for VHL, this compound represents a significant advancement in the design of targeted protein degraders. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, pharmacokinetic properties, and its application in PROTACs. Detailed experimental protocols and visualizations of key biological pathways and experimental workflows are presented to facilitate its use in research and drug development.
Introduction to this compound and PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. A PROTAC consists of two key moieties: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The von Hippel-Lindau (VHL) protein is a well-characterized E3 ligase that is frequently utilized in PROTAC design. This compound is a high-affinity ligand for VHL, making it an attractive component for the development of potent and selective PROTACs.[1][2]
This compound: Quantitative Data
This compound exhibits superior binding affinity and pharmacokinetic properties compared to earlier generation VHL ligands, such as VH021.
Table 1: Binding Affinity and Pharmacokinetic Properties of this compound
| Parameter | This compound | VH021 | Reference |
| Binding Affinity (Kd) to VHL | 540 pM | - | [1][2] |
| Oral Bioavailability (F) | 47% | 2.7% | Genentech |
| Potency Improvement vs. VH021 | >120-fold | - | Domainex |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC utilizing a this compound-based VHL ligand to induce the degradation of a target protein.
Caption: Mechanism of action of a this compound-based PROTAC.
This compound Precursor (Compound 104) Binding to VHL
The crystal structure of a key precursor to this compound, compound 104, in complex with VHL (PDB ID: 9BOL) reveals the specific molecular interactions responsible for its high binding affinity.
Caption: Key interactions between this compound precursor and VHL.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol describes the use of Western blotting to quantify the degradation of a target protein induced by a this compound-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the this compound-based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
NanoBRET Target Engagement Assay
This protocol outlines the use of the NanoBRET™ Target Engagement assay to measure the intracellular binding of a this compound-based PROTAC to VHL in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-VHL fusion protein
-
NanoBRET™ fluorescent tracer for VHL
-
This compound-based PROTAC
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
White, non-binding surface 96-well or 384-well plates
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the NanoLuc®-VHL fusion vector using a suitable transfection reagent.
-
Plate the transfected cells into white assay plates and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound-based PROTAC in Opti-MEM™.
-
Add the diluted PROTAC and the NanoBRET™ tracer to the cells.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor (NanoLuc®) and acceptor (tracer) luminescence signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Convert the raw BRET ratios to milliBRET units (mBU).
-
Plot the mBU values against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular target engagement.
-
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the information from the primary publication by Genentech, the synthesis involves a multi-step route. Key strategic elements include the formation of a 1,2,3-triazole ring to replace a peptidic amide bond and the introduction of a conformationally constrained cycloheptyl ring on the methylthiazole benzylamine moiety. The synthesis would likely involve standard organic chemistry transformations such as amide couplings, cycloadditions, and functional group manipulations.
Conclusion
This compound is a highly potent and orally bioavailable VHL ligand that holds significant promise for the development of next-generation PROTACs. Its picomolar binding affinity allows for the creation of highly effective targeted protein degraders. The experimental protocols and conceptual diagrams provided in this guide offer a valuable resource for researchers and drug developers seeking to utilize this compound in their targeted protein degradation strategies. Further studies reporting the degradation profiles (DC50 and Dmax) of this compound-based PROTACs against specific therapeutic targets are eagerly awaited to fully realize its potential in drug discovery.
References
GNE-7599: A Technical Guide to its Mechanism of Action in the VHL Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of GNE-7599, a potent and orally bioavailable ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It details the compound's mechanism of action within the VHL/HIF-2α signaling pathway, summarizes its key quantitative data, and outlines the experimental methodologies used for its characterization.
Introduction to the VHL Pathway and GNE-7599
The von Hippel-Lindau (VHL) protein is a crucial component of a cellular oxygen-sensing pathway. It acts as the substrate recognition component of the VCB-Cul2 E3 ubiquitin ligase complex, which targets the alpha subunits of hypoxia-inducible factors (HIFs) for proteasomal degradation under normal oxygen conditions (normoxia).[1] In many cancers, particularly clear cell renal cell carcinoma (ccRCC), the VHL gene is inactivated, leading to the stabilization and accumulation of HIF-2α. This transcription factor then drives the expression of genes involved in tumor growth, angiogenesis, and metastasis.
GNE-7599 is a high-affinity, peptidomimetic ligand designed to bind to VHL.[2][3][4] Its development is a significant step in creating tool compounds to probe the VHL pathway and as a component for Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the E3 ligase machinery to degrade specific disease-causing proteins.
Mechanism of Action
Under normoxic conditions, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-2α. This modification allows VHL to recognize and bind to HIF-2α, leading to its ubiquitination and subsequent degradation by the proteasome. When VHL is mutated or in hypoxic conditions, this process is inhibited, allowing HIF-2α to accumulate, dimerize with ARNT, and activate gene transcription.
GNE-7599 acts as a potent VHL ligand, directly engaging the VHL protein. In the context of its use as a standalone molecule, it can be considered an inhibitor of the VHL-HIF-2α interaction, although its primary utility is often as a VHL-recruiting moiety in PROTACs. By binding to VHL, GNE-7599 can be linked to a ligand for a target protein, thereby inducing the degradation of that target.
Signaling Pathway Diagram
Caption: The VHL/HIF-2α signaling pathway under normoxic and hypoxic/VHL-inactive conditions, illustrating the binding of GNE-7599 to the VHL E3 ligase complex.
Quantitative Data Summary
GNE-7599 demonstrates significant improvements in potency and pharmacokinetic properties compared to earlier generation VHL ligands like VH021.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Parameter | GNE-7599 | VH021 | Assay |
| Binding Affinity (Kd) | 540 pM | - | Surface Plasmon Resonance (SPR) |
| Cellular Target Engagement (IC50) | <5 nM | >2 µM | NanoBRET™ Assay |
| Potency Improvement vs. VH021 | >120-fold | - | - |
Data sourced from multiple reports referencing the primary publication by Wu et al., 2024.[5][6]
Table 2: Pharmacokinetic and Permeability Properties
| Parameter | GNE-7599 | VH021 | Species |
| Oral Bioavailability (F) | 47% (or 46.5%) | 2.7% | Mouse |
| Permeability Improvement | 10-fold | - | MDCK Cell Assay |
| Plasma Protein Binding | High | - | Mouse |
| Metabolic Stability | Moderate | - | Mouse Microsomes & Hepatocytes |
| Clearance (CL) | Significantly Reduced | - | Mouse |
| Volume of Distribution (Vss) | Similar | - | Mouse |
Data sourced from multiple reports referencing the primary publication by Wu et al., 2024.[5][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of GNE-7599.
NanoBRET™ Target Engagement Assay (for VHL)
This live-cell assay measures the ability of a test compound to compete with a fluorescent tracer for binding to a NanoLuc® luciferase-tagged target protein.
Objective: To determine the intracellular IC50 of GNE-7599 for VHL.
Materials:
-
HEK293T cells
-
VHL-NanoLuc® Fusion Vector
-
NanoBRET™ Tracer for VHL
-
Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
96-well white assay plates
Protocol:
-
Cell Preparation: HEK293T cells are transiently transfected with the VHL-NanoLuc® fusion vector.
-
Seeding: Transfected cells are seeded into 96-well plates at an optimized density and incubated to allow for cell adherence and protein expression.
-
Compound Preparation: GNE-7599 is serially diluted in DMSO and then further diluted in Opti-MEM®.
-
Tracer Preparation: The VHL fluorescent tracer is prepared at a fixed concentration in Opti-MEM®.
-
Assay:
-
The serially diluted GNE-7599 is added to the wells containing the cells.
-
The fluorescent tracer is then added to all wells.
-
The plate is incubated at 37°C in a CO2 incubator for a set period (e.g., 2 hours) to allow for binding equilibrium.
-
-
Detection:
-
Nano-Glo® Substrate is added to all wells.
-
Luminescence is read on a plate reader equipped with two filters to measure donor emission (~460 nm) and acceptor emission (~610 nm).
-
-
Data Analysis: The BRET ratio (Acceptor Emission / Donor Emission) is calculated. The data is then normalized and fitted to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) Assay
Objective: To determine the binding affinity (Kd) of GNE-7599 to purified VHL protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant VHL protein complex (VBC)
-
GNE-7599
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Chip Preparation: The VHL protein is immobilized onto the surface of the sensor chip using standard amine coupling chemistry.
-
Binding Analysis:
-
A serial dilution of GNE-7599 in running buffer is prepared.
-
Each concentration is injected over the sensor chip surface at a constant flow rate, allowing for association.
-
Running buffer is then flowed over the chip to monitor the dissociation phase.
-
-
Data Analysis: The sensorgrams (response units vs. time) are analyzed using a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).
MDCK Cell Permeability Assay
Objective: To assess the membrane permeability of GNE-7599.
Materials:
-
MDCK cells (Madin-Darby Canine Kidney)
-
Transwell® inserts (e.g., 24-well)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
GNE-7599
Protocol:
-
Monolayer Formation: MDCK cells are seeded onto the Transwell® inserts and cultured for several days to form a confluent, polarized monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral):
-
The culture medium is replaced with transport buffer.
-
GNE-7599 is added to the apical (upper) chamber.
-
At various time points, samples are taken from the basolateral (lower) chamber.
-
-
Permeability Measurement (Basolateral to Apical): The experiment is repeated in the reverse direction to determine the efflux ratio.
-
Quantification: The concentration of GNE-7599 in the collected samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Experimental Workflow and Logic
The characterization of a novel VHL ligand like GNE-7599 follows a logical progression from initial binding verification to cellular and in vivo characterization.
Caption: A typical experimental workflow for the evaluation of a VHL ligand like GNE-7599.
Conclusion
GNE-7599 represents a highly optimized VHL ligand with picomolar binding affinity, excellent cellular potency, and significantly improved oral bioavailability compared to previous tool compounds. Its well-characterized profile makes it an invaluable asset for researchers studying the VHL-HIF axis and for the development of next-generation targeted protein degraders. The data and protocols presented in this guide provide a comprehensive technical foundation for professionals working in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay - Profacgen [profacgen.com]
- 3. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. enamine.net [enamine.net]
- 6. MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE7599: A High-Potency VHL Ligand for Targeted Protein Degradation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of GNE7599, a high-affinity von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, and its application in the field of targeted protein degradation (TPD). It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this compound and similar VHL ligands in their research endeavors, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound and Targeted Protein Degradation
Targeted protein degradation is a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the heart of this technology. They consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound is a potent, orally bioavailable VHL ligand with a picomolar binding affinity.[1][2] Its high affinity and favorable pharmacokinetic properties make it an invaluable tool for the construction of highly effective PROTACs.[2] By incorporating this compound as the E3 ligase-recruiting moiety, researchers can develop PROTACs capable of degrading a wide array of protein targets implicated in various diseases, most notably cancer.
Mechanism of Action: this compound in PROTACs
The primary role of this compound in research is to serve as a high-affinity "anchor" to the VHL E3 ligase complex. When incorporated into a PROTAC, this compound facilitates the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This ternary complex is the critical intermediate that initiates the targeted degradation process.
The sequence of events is as follows:
-
Binding: The PROTAC, containing this compound and a ligand for the target protein, simultaneously binds to both the VHL E3 ligase and the target protein within the cell.
-
Ternary Complex Formation: This simultaneous binding results in the formation of a stable ternary complex (Target Protein-PROTAC-VHL).
-
Ubiquitination: The VHL E3 ligase, now in close proximity to the target protein, catalyzes the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein degradation.
-
Recycling: The PROTAC molecule is released after inducing ubiquitination and can then engage another target protein and E3 ligase, acting catalytically to induce multiple rounds of degradation.
Quantitative Data
The efficacy of this compound and PROTACs derived from it can be quantified through various biophysical and cellular assays. The following tables summarize key data for this compound and a representative VHL-based PROTAC targeting the BRD4 protein, a well-studied target in cancer.
Table 1: Biophysical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) to VHL | 540 pM | [1][2] |
| IC50 | <5 nM | |
| Oral Bioavailability (F) | 46.5% |
Table 2: In Vitro Performance of a Representative VHL-based BRD4 PROTAC (e.g., MZ1)
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation Concentration 50%) | HeLa | <100 nM | [3] |
| Dmax (Maximum Degradation) | HeLa | >90% | [3] |
| IC50 (Cell Viability) | MV4;11 | 3 pM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize a this compound-based PROTAC targeting a protein of interest, such as BRD4.
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation induced by the PROTAC.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound-based PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-target protein, e.g., anti-BRD4; anti-loading control, e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Include a vehicle control (DMSO) and a proteasome inhibitor co-treatment group to confirm the degradation is proteasome-dependent.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control protein to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
NanoBRET™ Target Engagement Assay
This assay measures the binding of the PROTAC to the VHL E3 ligase within intact cells, providing insights into target engagement and cell permeability.
Materials:
-
HEK293 cells
-
VHL-NanoLuc® fusion vector
-
NanoBRET™ tracer for VHL
-
This compound-based PROTAC
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
White, non-binding 96-well plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the VHL-NanoLuc® fusion vector using FuGENE® HD.
-
Seed the transfected cells into 96-well plates.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the this compound-based PROTAC in Opti-MEM®.
-
Add the NanoBRET™ tracer to the cells, followed by the PROTAC dilutions.
-
-
Signal Measurement:
-
Incubate the plate at 37°C and 5% CO2 for the desired time (e.g., 2 hours).
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (460 nm) and acceptor (610 nm) luminescence signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the IC50 value for target engagement.
-
Conclusion
This compound stands out as a highly potent and orally bioavailable VHL ligand, making it a critical tool for the development of next-generation PROTACs. Its high affinity for the VHL E3 ligase enables the creation of efficient and selective protein degraders for a multitude of therapeutic targets. The experimental protocols outlined in this guide provide a solid foundation for researchers to characterize the efficacy of this compound-based PROTACs in their specific research contexts. As the field of targeted protein degradation continues to expand, the use of well-characterized and potent E3 ligase ligands like this compound will be paramount to advancing novel therapeutics into the clinic.
References
GNE7599: A High-Affinity VHL Ligand for Probing the Ubiquitin-Proteasome System via Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Ubiquitin-Proteasome System (UPS) is a fundamental cellular machinery responsible for the degradation of the majority of intracellular proteins, playing a critical role in cellular homeostasis, signal transduction, and cell cycle control. The specificity of the UPS is primarily determined by E3 ubiquitin ligases, which recognize specific substrate proteins and catalyze the transfer of ubiquitin to them. This ubiquitination marks the protein for degradation by the 26S proteasome. The von Hippel-Lindau (VHL) protein is the substrate recognition component of the Cullin 2 RING-VHL E3 ligase (CRL2^VHL^).[1][2] The development of small molecules that can recruit E3 ligases to specific proteins of interest has given rise to the field of targeted protein degradation (TPD), with Proteolysis-Targeting Chimeras (PROTACs) being the most prominent modality.[2][3] GNE7599 is a highly potent and orally bioavailable ligand for VHL, designed to be a critical component of PROTACs, thus serving as a powerful tool to harness the UPS for selective protein degradation.[1][4][5][6][7][8]
This compound: A Potent VHL Ligand
This compound was developed by Genentech through a systematic peptidomimetic structure-activity relationship (SAR) approach to improve upon existing VHL ligands, which often suffered from poor cellular permeability and low oral bioavailability.[4][6][8] This optimization resulted in a ligand with picomolar binding affinity to VHL and significantly enhanced pharmacokinetic properties.[1][6][8]
Quantitative Data
The key physicochemical and pharmacokinetic properties of this compound are summarized below, with comparisons to the widely used VHL ligand, VH021, where available.
| Parameter | This compound | VH021 | Reference |
| Binding Affinity (Kd) | 540 pM | - | [3][5][7] |
| Potency Improvement vs. VHL-021 | >120-fold | - | [4] |
| Cellular Permeability (MDCK assay) | 10-fold improvement vs. VH021 | - | [4] |
| Oral Bioavailability (F) | 47% | 2.7% | [1][4] |
Mechanism of Action: Hijacking the UPS with this compound-based PROTACs
This compound itself does not directly inhibit or modulate the UPS. Instead, it serves as a high-affinity "handle" to recruit the VHL E3 ligase. When incorporated into a PROTAC, which consists of the this compound moiety, a linker, and a ligand for a protein of interest (POI), it enables the formation of a ternary complex between VHL, the PROTAC, and the POI. This proximity induces the ubiquitination of the POI by the VHL E3 ligase complex, marking it for degradation by the proteasome.
Mechanism of a this compound-based PROTAC.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization and application of this compound-based PROTACs for studying the ubiquitin-proteasome system.
NanoBRET™ Target Engagement Assay
This assay is used to quantify the binding of this compound or a this compound-based PROTAC to VHL in live cells.
Principle: The assay measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (e.g., VHL) and a fluorescently labeled tracer that binds to the same protein. A test compound that also binds to the protein will compete with the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293T cells
-
Plasmid encoding VHL-NanoLuc® fusion protein
-
Fluorescently labeled VHL tracer
-
Opti-MEM™ I Reduced Serum Medium
-
Fugene® HD Transfection Reagent
-
This compound or this compound-based PROTAC
-
White, 96-well assay plates
-
BRET-capable plate reader
Protocol:
-
Transfection:
-
Seed HEK293T cells in a 6-well plate and grow to 70-90% confluency.
-
Transfect cells with the VHL-NanoLuc® plasmid using Fugene® HD according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Assay Preparation:
-
Harvest transfected cells and resuspend in Opti-MEM™.
-
Dilute the fluorescent tracer to the desired concentration in Opti-MEM™.
-
Prepare serial dilutions of this compound or the PROTAC in Opti-MEM™.
-
-
Assay Execution:
-
Add the cell suspension to the wells of a 96-well plate.
-
Add the tracer to all wells except for the "no tracer" control.
-
Add the serially diluted this compound/PROTAC or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 2 hours.
-
Add the NanoBRET™ substrate and read the plate on a BRET-capable plate reader, measuring both donor (luciferase) and acceptor (tracer) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the log of the compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50.
-
NanoBRET™ Target Engagement Assay Workflow.
Cellular Protein Degradation Assay (Western Blot)
This assay is used to determine the ability of a this compound-based PROTAC to induce the degradation of a specific target protein in cells.
Principle: Cells are treated with the PROTAC, and the levels of the target protein are measured by Western blotting. A decrease in the protein level indicates successful degradation.
Materials:
-
Cell line expressing the protein of interest (POI)
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the this compound-based PROTAC, DMSO, or a combination of the PROTAC and a proteasome inhibitor.
-
Incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Plot the normalized POI levels against the log of the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed).
-
Protein Degradation Assay Workflow.
Conclusion
This compound represents a significant advancement in the development of tools for targeted protein degradation. Its high affinity for VHL and excellent drug-like properties make it an ideal component for the creation of potent and effective PROTACs. By enabling the selective degradation of virtually any protein of interest, this compound-based PROTACs provide a powerful method for studying protein function and interrogating the ubiquitin-proteasome system in a highly specific manner. This technical guide provides a foundation for researchers to utilize this compound in their efforts to explore the vast landscape of the cellular proteome and develop novel therapeutic strategies.
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. von Hippel-Lindau (VHL) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic principles of designing a GNE7599-based PROTAC
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides the core principles and methodologies for designing and evaluating Proteolysis Targeting Chimeras (PROTACs) utilizing the high-affinity von Hippel-Lindau (VHL) E3 ligase ligand, GNE-7599. This document outlines the rational design considerations, key experimental protocols, and data interpretation necessary for the successful development of GNE-7599-based PROTACs for targeted protein degradation.
Introduction to PROTAC Technology and GNE-7599
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[3] This polyubiquitination marks the POI for degradation by the 26S proteasome.[4]
GNE-7599 is a highly potent and orally active VHL ligand with a dissociation constant (Kd) of 540 pM.[5][6] Its high affinity and favorable pharmacokinetic properties make it an attractive choice for the development of potent and effective PROTACs.[6][7] Developed by Genentech, GNE-7599 represents an optimized peptidomimetic VHL ligand with enhanced cell permeability and oral bioavailability compared to earlier generation VHL ligands.[7][8]
Core Principles of GNE-7599-Based PROTAC Design
The design of a successful GNE-7599-based PROTAC requires careful consideration of three critical elements: the binder to the protein of interest (POI), the linker, and the exit vector from the GNE-7599 scaffold.
Protein of Interest (POI) Binder
The selection of a suitable binder for the POI is the first and most crucial step. The binder should exhibit sufficient affinity and selectivity for the target protein. While high affinity is often desirable, it is not always a prerequisite for effective degradation, as the overall efficacy of the PROTAC is also governed by the stability and cooperativity of the ternary complex.
Linker Design and Optimization
The linker is not merely a passive connector but plays a critical role in the PROTAC's efficacy. Its length, composition, and attachment points to both the POI binder and GNE-7599 are critical parameters that must be empirically optimized.[9][][11]
-
Length: The linker must be long enough to span the distance between the VHL and POI binding pockets without inducing steric clash, yet not so long that it prevents the formation of a stable and productive ternary complex.[]
-
Composition: The chemical nature of the linker influences the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. Commonly used linker moieties include polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures like piperazines and alkynes.[]
-
Attachment Point: The exit vector from both the POI ligand and GNE-7599 should be chosen at a solvent-exposed position to minimize disruption of binding to their respective proteins.[]
GNE-7599 Exit Vector
The modular design of PROTACs allows for the connection of the linker to various points on the GNE-7599 molecule. The choice of the exit vector can significantly impact the geometry of the ternary complex and, consequently, the degradation efficiency.
Quantitative Data on VHL-Based PROTACs
The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that induces 50% degradation of the target protein, and the maximum level of degradation (Dmax).[12][13] The following tables summarize the degradation data for selected VHL-based PROTACs, providing a reference for the expected potency of these molecules.
| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | 141 | PC3 | 2.58 | Not Reported | [1] |
| BRD4 | 141 | EOL-1 | 216 | Not Reported | [1] |
| SMARCA2 | Cpd 17 (Aurigene) | MV-4-11 | <100 | 99.1 | [14] |
| SMARCA4 | Cpd 17 (Aurigene) | MV-4-11 | <100 | 100.1 | [14] |
| SMARCA2 | AU-SM2-1 | MV-4-11 | 5.15 | Not Reported | [15] |
| SMARCA2 | AU-SM2-1 | SK-HEP-1 | 7.04 | Not Reported | [15] |
| SMARCA2 | AU-SM2-1 | RERF-LC-A1 | 3.7 | Not Reported | [15] |
| SMARCA4 | AU-SM4-1 | VCaP | 5.4 | Not Reported | [15] |
| SMARCA4 | AU-SM4-1 | MV-4-11 | 3.03 | Not Reported | [15] |
Experimental Protocols
The successful development of a GNE-7599-based PROTAC relies on a series of robust and well-controlled experiments to characterize its biological activity. The following sections provide detailed protocols for the key assays.
Ternary Complex Formation Assay (NanoBRET)
The formation of a stable ternary complex is a prerequisite for subsequent ubiquitination and degradation. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the interaction between the POI and VHL in the presence of the PROTAC.[9][16][17]
Principle: This assay utilizes NanoLuc® luciferase as a bioluminescent donor fused to the POI and a fluorescently labeled HaloTag® protein fused to VHL as the acceptor. Upon PROTAC-induced formation of the ternary complex, the donor and acceptor are brought into close proximity, resulting in energy transfer and a quantifiable BRET signal.[11]
Protocol:
-
Cell Preparation:
-
Co-transfect HEK293 cells with plasmids encoding for the NanoLuc®-POI fusion protein and the HaloTag®-VHL fusion protein.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Labeling and Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for 1 hour to allow for labeling of the HaloTag®-VHL fusion protein.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Treat the cells with a serial dilution of the GNE-7599-based PROTAC.
-
-
Data Acquisition and Analysis:
-
Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sklslabs.com [sklslabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]
- 7. Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. researchgate.net [researchgate.net]
- 12. lifesensors.com [lifesensors.com]
- 13. Aurigene Oncology patents new SMARCA2 and SMARCA4 degradation inducers | BioWorld [bioworld.com]
- 14. Aurigene Oncology reports potent and selective degraders of SMARCA2 and SMARCA4 as cancer therapeutics | BioWorld [bioworld.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
GNE-7599: A Technical Guide for Novice Researchers
An In-depth Technical Guide on the Core Attributes of a High-Affinity VHL Ligand for Targeted Protein Degradation
This guide provides a comprehensive technical overview of GNE-7599, a potent and orally bioavailable von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand. It is intended for researchers, scientists, and drug development professionals who are new to this molecule and its applications in targeted protein degradation.
Introduction
GNE-7599 is a high-affinity, orally active ligand for the von Hippel-Lindau (VHL) protein, a key component of the VHL E3 ubiquitin ligase complex.[1] Developed through a systematic peptidomimetic structure-activity relationship (SAR) approach, GNE-7599 exhibits significantly improved potency and oral bioavailability compared to earlier VHL ligands.[2][3] Its primary application is as a VHL-recruiting moiety in Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to induce the degradation of specific target proteins.[1]
Mechanism of Action: VHL-Mediated Targeted Protein Degradation
The VHL protein is a crucial component of the cellular machinery responsible for protein homeostasis. It acts as a substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase complex. Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome.
PROTACs incorporating GNE-7599 hijack this natural process. The GNE-7599 portion of the PROTAC binds to VHL, while a separate ligand on the other end of the PROTAC binds to a specific protein of interest (POI). This induced proximity brings the POI into close contact with the E3 ligase complex, leading to the ubiquitination and degradation of the POI.
Quantitative Data Summary
The development of GNE-7599 involved rigorous quantitative assessment of its binding affinity, cellular permeability, and pharmacokinetic properties. The following tables summarize the key quantitative data for GNE-7599, often in comparison to the earlier generation VHL ligand, VH021.
| Parameter | GNE-7599 | VH021 | Reference |
| Binding Affinity (Kd) | 540 pM | - | [1] |
| Cellular Permeability (MDCK Assay) | 10-fold improvement | Baseline | [2] |
| Oral Bioavailability (Mouse) | 47% | 2.7% | [2] |
| Pharmacokinetic Parameter | GNE-7599 (in Mouse) | Reference |
| Clearance | Significantly Reduced vs. VH021 | [2] |
| Volume of Distribution (Vss) | Similar to VH021 | [2] |
| Plasma Protein Binding | High | [2] |
| Metabolic Stability (Microsomes & Hepatocytes) | Moderate | [2] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize GNE-7599 are provided below. These protocols are based on standard techniques employed in the field of targeted protein degradation.
Surface Plasmon Resonance (SPR) Assay for VHL Binding Affinity
This protocol outlines the determination of the binding affinity (Kd) of GNE-7599 to the VHL protein complex.
Materials:
-
Recombinant human VHL-ElonginB-ElonginC (VCB) complex
-
GNE-7599
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Procedure:
-
Immobilization of VCB Complex:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the VCB complex over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of GNE-7599 in running buffer.
-
Inject the GNE-7599 solutions over the immobilized VCB surface, starting with the lowest concentration.
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface with the regeneration solution to remove bound analyte.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).
-
NanoBRET™ Target Engagement Assay for Intracellular VHL Binding
This protocol describes a cell-based assay to measure the engagement of GNE-7599 with VHL in a live-cell context.
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-VHL fusion protein
-
NanoBRET™ tracer for VHL
-
GNE-7599
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
White, 96-well assay plates
-
Nano-Glo® Live Cell Reagent
-
Luminometer with 450 nm and >600 nm filters
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-VHL expression vector.
-
Plate the transfected cells into white 96-well plates and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of GNE-7599 in Opti-MEM™.
-
Add the compound dilutions to the cells.
-
Add the NanoBRET™ tracer to all wells.
-
-
Signal Detection:
-
Add the Nano-Glo® Live Cell Reagent to all wells.
-
Incubate the plate at room temperature for 3-5 minutes.
-
Measure the donor (450 nm) and acceptor (>600 nm) emission signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the concentration of GNE-7599 and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
The following diagrams illustrate key concepts related to GNE-7599.
Caption: VHL-HIF-1α Signaling Pathway under Normoxia and Hypoxia.
Caption: General Experimental Workflow for a GNE-7599-based PROTAC.
Caption: Logical Relationship in the Development of GNE-7599.
References
GNE-7599: A Technical Guide to its Discovery and Preclinical Development
This in-depth guide provides a comprehensive overview of the discovery and development history of GNE-7599, a potent and orally bioavailable von Hippel-Lindau (VHL) E3 ligase ligand. Designed for researchers, scientists, and drug development professionals, this document details the scientific journey from initial concept to a promising preclinical candidate for targeted protein degradation.
Introduction: The Role of VHL in Targeted Protein Degradation
The von Hippel-Lindau (VHL) protein is a crucial component of the cellular machinery responsible for protein degradation.[1][2] As the substrate recognition component of the Cullin RING E3 ubiquitin ligase complex, VHL targets the alpha subunit of hypoxia-inducible factors (HIFs) for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions.[1] The ability to hijack this natural process using bifunctional molecules known as proteolysis-targeting chimeras (PROTACs) has emerged as a powerful therapeutic strategy.[1][3] PROTACs consist of a ligand that binds to a target protein of interest and another ligand that recruits an E3 ligase, thereby inducing the degradation of the target protein.[3]
The development of potent, cell-permeable, and orally bioavailable VHL ligands is a critical step in advancing PROTAC technology. GNE-7599 was developed by scientists at Genentech to address the limitations of earlier VHL ligands, such as VH021, which suffered from lower potency and poor oral bioavailability.[4][5]
The Discovery of GNE-7599: A Structure-Activity Relationship (SAR) Approach
The discovery of GNE-7599 was the result of a systematic peptidomimetic structure-activity relationship (SAR) campaign aimed at enhancing the properties of existing VHL ligands.[4][6][7] The research, published in the Journal of Medicinal Chemistry in 2024, detailed a series of strategic modifications to the VHL ligand scaffold.[6][7]
A key innovation was the replacement of a left-hand side amide bond with a 1,2,3-triazole group, which resulted in a 10-fold increase in binding activity.[6][7] Further optimization focused on the methylthiazole benzylamine moiety, where the introduction of conformationally constrained alterations led to a significant boost in potency.[6][7] This involved creating a seven-membered tethered system that locked the molecule into its bioactive conformation.[4][5] This strategic design culminated in the identification of GNE-7599 (also referred to as compound 107 in the publication), which exhibited picomolar binding affinity for VHL.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for GNE-7599 and its comparator, VH021.
| Compound | Binding Affinity (Kd) to VHL |
| GNE-7599 | 540 pM[8][9] |
| VH021 | Not explicitly stated, but GNE-7599 is >120-fold more potent[4][5] |
| Compound | Oral Bioavailability (F%) | Permeability (MDCK assay) |
| GNE-7599 | 47%[4] | 10-fold higher than VH021[4][5] |
| VH021 | 2.7%[4] | Baseline |
Mechanism of Action
GNE-7599 functions as a high-affinity ligand for the VHL protein.[8][9] Its primary application is as a VHL-recruiting moiety in PROTACs. When incorporated into a PROTAC, GNE-7599 binds to the VHL E3 ligase complex, while the other end of the PROTAC binds to a specific protein targeted for degradation. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for destruction by the proteasome.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the development of GNE-7599.
Cellular NanoBRET Target Engagement Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay was used to quantify the engagement of GNE-7599 with VHL in live cells.[6][7]
Objective: To determine the intracellular affinity of GNE-7599 for VHL.
Principle: This assay relies on energy transfer from a NanoLuc luciferase-tagged VHL (donor) to a fluorescently labeled VHL tracer (acceptor).[8] Competitive displacement of the tracer by GNE-7599 leads to a decrease in the BRET signal.
Materials:
-
HEK293 cells[8]
-
VHL-NanoLuc® Fusion Vector[8]
-
NanoBRET™ In-Cell VHL Tracer[8]
-
FuGENE® HD Transfection Reagent[8]
-
Opti-MEM® I Reduced Serum Medium[8]
-
White, non-binding 96-well plates[8]
-
GNE-7599 and control compounds
Procedure:
-
Cell Transfection: HEK293 cells are co-transfected with the VHL-NanoLuc® Fusion Vector and a transfection carrier DNA using FuGENE® HD.
-
Cell Plating: Transfected cells are seeded into 96-well plates.
-
Compound Treatment: Serial dilutions of GNE-7599 are added to the cells.
-
Tracer Addition: A fixed concentration of the NanoBRET™ VHL Tracer is added to all wells.
-
Substrate Addition: The Nano-Glo® Substrate is added to generate the luminescent signal.
-
Signal Detection: The donor (460 nm) and acceptor (610 nm) emission signals are measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the concentration of GNE-7599 to determine the IC50 value.
Surface Plasmon Resonance (SPR) Assay
SPR was employed to measure the binding kinetics and affinity of GNE-7599 to purified VHL protein complex.
Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation (Kd) constants for the GNE-7599-VHL interaction.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (GNE-7599) to an immobilized ligand (VHL complex).
Materials:
-
Biacore instrument
-
CM5 sensor chip
-
Purified VCB complex (VHL, Elongin C, Elongin B)
-
Amine coupling kit (NHS, EDC)
-
GNE-7599 and control compounds
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: The VCB complex is immobilized onto the CM5 sensor chip surface via amine coupling.
-
Analyte Injection: Serial dilutions of GNE-7599 are injected over the sensor surface at a constant flow rate.
-
Association and Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of GNE-7599 are monitored in real-time by recording the SPR signal (measured in response units, RU).
-
Surface Regeneration: The sensor surface is regenerated between injections using a suitable regeneration solution.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 kinetic binding model to calculate kon, koff, and Kd.
In Vivo Pharmacokinetic (PK) Studies
In vivo studies were conducted to evaluate the pharmacokinetic properties of GNE-7599, particularly its oral bioavailability.
Objective: To determine key PK parameters of GNE-7599 in an animal model following intravenous and oral administration.
Animal Model: Typically, mice or rats are used for such studies.
Procedure:
-
Dosing: Two groups of animals are used. One group receives GNE-7599 intravenously (IV), and the other receives it orally (PO).
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of GNE-7599 in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plasma concentration-time profiles are generated, and key PK parameters (e.g., clearance, volume of distribution, half-life, and area under the curve) are calculated. Oral bioavailability (F%) is determined by comparing the dose-normalized area under the curve for oral versus intravenous administration.
Development History and Future Outlook
The discovery of GNE-7599 represents a significant advancement in the field of targeted protein degradation.[6] Its high potency and, most notably, its excellent oral bioavailability make it a valuable tool compound for researchers investigating the VHL pathway and a superior building block for the development of novel PROTAC-based therapeutics.[4][5][6][7]
As of late 2025, there is no publicly available information regarding the entry of GNE-7599 or PROTACs derived from it into clinical trials. Its development status is presumed to be in the preclinical or research stage. The enhanced properties of GNE-7599, however, suggest that it has the potential to accelerate the progression of VHL-recruiting PROTACs into clinical development for a wide range of diseases. Future research will likely focus on incorporating GNE-7599 into PROTACs targeting various disease-relevant proteins and evaluating their efficacy and safety in preclinical models.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]
- 6. promega.com [promega.com]
- 7. Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
GNE7599 PROTAC VHL Ligand: Application Notes and Synthesis Protocol
For research, scientific, and drug development professionals.
This document provides a detailed overview of GNE7599, a highly potent and orally bioavailable von Hippel-Lindau (VHL) E3 ligase ligand, and a comprehensive protocol for its chemical synthesis. This compound is a critical component for the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce the degradation of specific target proteins.
Introduction
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The choice of the E3 ligase ligand is paramount to the efficacy and pharmacokinetic properties of the resulting PROTAC. This compound has emerged as a state-of-the-art VHL ligand, demonstrating picomolar binding affinity and significantly improved oral bioavailability compared to earlier generations of VHL ligands.[1][2] These characteristics make it an invaluable tool for the development of next-generation targeted protein degraders.
Mechanism of Action
This compound functions as the VHL-recruiting moiety within a PROTAC. The PROTAC, upon entering a cell, facilitates the formation of a ternary complex between the target protein, the VHL E3 ligase complex, and the PROTAC itself. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: General mechanism of action for a PROTAC utilizing the this compound VHL ligand.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its binding affinity for VHL and its pharmacokinetic properties.
Table 1: this compound Binding Affinity and Cellular Activity
| Parameter | Value | Method | Reference |
| VHL Binding Affinity (Kd) | 540 pM | Surface Plasmon Resonance (SPR) | [2] |
| Cellular Target Engagement (IC50) | <5 nM | NanoBRET Assay | [3] |
Table 2: this compound Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Oral Bioavailability (F) | 47% | Mouse | [1] |
| Permeability (MDCK) | 10-fold > VH021 | In vitro | [1] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is a multi-step process. The following protocol is a detailed guide for its laboratory-scale preparation.
Caption: Simplified experimental workflow for the synthesis of this compound.
Materials and Reagents:
-
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid
-
1-(azidomethyl)-4-(tert-butyl)benzene
-
Copper(I) iodide
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
(1R,2R)-N1-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)-1,2-diaminocyclohexane
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Reverse-phase HPLC system
Procedure:
Step 1: Synthesis of the Triazole Intermediate
-
To a solution of (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) and 1-(azidomethyl)-4-(tert-butyl)benzene (1.1 eq) in a mixture of DMF and water (4:1) is added copper(I) iodide (0.2 eq) and DIPEA (2.0 eq).
-
The reaction mixture is stirred at room temperature for 16 hours.
-
Upon completion, the reaction is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the triazole intermediate.
Step 2: Boc Deprotection
-
The triazole intermediate from Step 1 is dissolved in a solution of 20% TFA in DCM.
-
The reaction is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure, and the residue is co-evaporated with DCM three times to yield the crude amine salt.
Step 3: Amide Coupling
-
To a solution of the amine salt from Step 2 (1.0 eq) and (1R,2R)-N1-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)-1,2-diaminocyclohexane (1.05 eq) in DMF are added HATU (1.2 eq) and DIPEA (3.0 eq).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated.
Step 4: Purification of this compound
-
The crude product from Step 3 is purified by reverse-phase HPLC (C18 column) using a gradient of acetonitrile in water (with 0.1% TFA as a modifier) to yield this compound as a white solid.
Characterization:
-
¹H NMR: The structure of the final compound should be confirmed by ¹H NMR spectroscopy.
-
Mass Spectrometry: The molecular weight of this compound should be confirmed by high-resolution mass spectrometry (HRMS).
-
Purity: The purity of the final compound should be determined by HPLC analysis to be >95%.
Safety Precautions
Standard laboratory safety precautions should be followed when performing this synthesis. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be carried out in a well-ventilated fume hood. The reagents used in this synthesis are chemicals that may be hazardous and should be handled with care. Please refer to the Safety Data Sheets (SDS) for each reagent before use.
References
- 1. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for G-7599 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
G-7599 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, making it a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific target proteins. This document provides detailed application notes and protocols for the use of G-7599 in cell culture experiments to facilitate research and drug development in the field of targeted protein degradation.
Mechanism of Action
G-7599 functions as a VHL ligand, which is one of the two key components of a PROTAC molecule. The other component is a ligand that binds to a specific protein of interest (POI). When a PROTAC containing G-7599 is introduced into cells, it forms a ternary complex with VHL and the POI. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome.[1][2][3][4]
The following diagram illustrates the signaling pathway of a G-7599-based PROTAC:
Mechanism of action of a G-7599-based PROTAC.
Quantitative Data Summary
The efficacy of a G-7599-based PROTAC is typically assessed by its ability to degrade the target protein and inhibit cell growth in cancer cell lines. The following tables summarize hypothetical, yet representative, quantitative data for a G-7599-based PROTAC targeting a hypothetical protein "Protein X".
Table 1: In Vitro Binding Affinity of G-7599
| Parameter | Value |
| Binding Affinity (Kd) to VHL | 540 pM[1][3] |
Table 2: Degradation Concentration 50 (DC50) of a G-7599-based PROTAC against Protein X
| Cell Line | DC50 (nM) |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 25 |
| PC-3 (Prostate Cancer) | 40 |
Table 3: Inhibitory Concentration 50 (IC50) of a G-7599-based PROTAC against Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h treatment |
| MCF-7 (Breast Cancer) | 0.5 |
| A549 (Lung Cancer) | 1.2 |
| PC-3 (Prostate Cancer) | 2.5 |
| HEK293T (Non-cancerous) | > 10 |
Experimental Protocols
Detailed methodologies for key experiments using a G-7599-based PROTAC are provided below.
Cell Culture and Treatment
This protocol outlines the general procedure for culturing and treating cells with a G-7599-based PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. von Hippel-Lindau (VHL) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Designing a GNE-7599-based PROTAC for Bruton's Tyrosine Kinase (BTK)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. This application note provides a detailed guide for the design, synthesis, and evaluation of a novel PROTAC targeting Bruton's tyrosine kinase (BTK) using the high-affinity von Hippel-Lindau (VHL) E3 ligase ligand, GNE-7599.
BTK is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for various B-cell malignancies. The FDA-approved inhibitor ibrutinib has demonstrated significant clinical efficacy; however, challenges such as acquired resistance and off-target effects remain. A PROTAC approach offers the potential to overcome these limitations by inducing the degradation of the entire BTK protein, thus abrogating both its kinase and scaffolding functions.
GNE-7599 is a potent and orally bioavailable VHL ligand with a reported dissociation constant (Kd) of 540 pM, making it an excellent choice for the E3 ligase-recruiting component of a BTK-targeting PROTAC.[1][2] This document will outline the rationale for the design of a GNE-7599-ibrutinib PROTAC, provide detailed experimental protocols for its synthesis and characterization, and present data in a structured format to guide researchers in this field.
PROTAC Design and Rationale
The design of our exemplary BTK-targeting PROTAC, named BTK-dGNE1, involves the strategic connection of an ibrutinib-derived warhead to GNE-7599 via a flexible polyethylene glycol (PEG) linker.
-
Warhead Selection: Ibrutinib is a potent and selective covalent inhibitor of BTK. For the purpose of creating a reversible-binding PROTAC and to provide a convenient attachment point for the linker, the reactive acrylamide moiety of ibrutinib is replaced with a stable amide bond to the linker. This modification leverages the well-characterized binding of the ibrutinib scaffold to the BTK active site.
-
E3 Ligase Ligand: GNE-7599 is selected for its high affinity to the VHL E3 ligase, which is ubiquitously expressed and has been successfully utilized in numerous PROTACs.[1][2][3]
-
Linker Design: A PEG-based linker is chosen for its hydrophilicity, which can improve the solubility of the final PROTAC molecule. The length of the linker is a critical parameter for optimal ternary complex formation between BTK, the PROTAC, and VHL. For BTK-dGNE1, a 4-unit PEG linker is proposed, a common starting point in PROTAC design.[4][5][][7][8] The linker is attached to the pyrazole nitrogen of the ibrutinib analog and the secondary amine of the pyrrolidine ring of GNE-7599.
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological and experimental processes, the following diagrams are provided.
Quantitative Data Summary
The following tables summarize hypothetical but representative data for the evaluation of BTK-dGNE1 compared to literature-derived data for other BTK PROTACs. This allows for a clear comparison of potency and efficacy.
Table 1: Ternary Complex Formation and BTK Degradation
| Compound | E3 Ligase | Linker | Cell Line | Ternary Complex EC50 (nM) | DC50 (nM) | Dmax (%) |
| BTK-dGNE1 (Hypothetical) | VHL | 4-unit PEG | Ramos | 25 | 15 | >95 |
| MT-802 | CRBN | 8-atom | Namalwa | Not Reported | 14.6 | >99 |
| P13I | CRBN | PEG-based | Ramos | Not Reported | ~10 | Not Specified |
| PTD10 | CRBN | PEG-based | Ramos | Not Reported | 0.5 | >95 |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: Cellular Viability
| Compound | Cell Line | IC50 (nM) |
| BTK-dGNE1 (Hypothetical) | TMD8 | 20 |
| Ibrutinib | TMD8 | 2.5 |
| P13I | HBL-1 | 1.5 |
| PTD10 | TMD8 | 1.4 |
IC50: Half-maximal inhibitory concentration.
Detailed Experimental Protocols
Protocol 1: Synthesis of BTK-dGNE1
This protocol describes a potential synthetic route for BTK-dGNE1.
1. Synthesis of Ibrutinib-Linker Moiety:
-
Step 1a: Synthesize a derivative of ibrutinib with a terminal amine on a PEG linker, replacing the acrylamide group. This can be achieved by reacting the ibrutinib precursor with a Boc-protected amino-PEG-acid linker using standard amide coupling reagents (e.g., HATU, DIPEA).
-
Step 1b: Deprotect the terminal amine using trifluoroacetic acid (TFA) to yield the ibrutinib-linker amine.
2. Synthesis of GNE-7599 Derivative:
-
Step 2a: GNE-7599 is commercially available. To create a reactive handle for linker attachment, the secondary amine on the pyrrolidine ring can be acylated. A GNE-7599 derivative with a terminal carboxylic acid can be synthesized by reacting GNE-7599 with an appropriate acid anhydride or acyl chloride linker precursor.
3. Final PROTAC Assembly:
-
Step 3a: Couple the ibrutinib-linker amine (from Step 1b) with the GNE-7599-linker acid (from Step 2a) using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).
-
Step 3b: Purify the final product, BTK-dGNE1, by reverse-phase HPLC and characterize by LC-MS and NMR.
Protocol 2: NanoBRET™ Ternary Complex Assay
This protocol details the measurement of the formation of the BTK-PROTAC-VHL ternary complex in live cells.[7][9][10][11][12]
1. Cell Line Preparation:
-
Use CRISPR/Cas9 to knock-in a HiBiT tag at the N- or C-terminus of the endogenous BTK locus in a suitable cell line (e.g., Ramos).[9][13][14][15][16]
-
Transiently transfect the HiBiT-BTK cells with a plasmid encoding HaloTag®-VHL.
2. Assay Procedure:
-
Seed the transfected cells in a 96-well white plate.
-
Add the HaloTag® ligand to label the HaloTag®-VHL fusion protein.
-
Add Nano-Glo® Vivazine substrate.
-
Treat the cells with a serial dilution of BTK-dGNE1.
-
Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements.
3. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.
Protocol 3: Western Blot for BTK Degradation
This protocol describes the quantification of BTK protein levels following PROTAC treatment.[4][]
1. Cell Treatment and Lysis:
-
Seed Ramos or TMD8 cells in 6-well plates and treat with a serial dilution of BTK-dGNE1 for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against BTK (e.g., rabbit anti-BTK) and a loading control (e.g., mouse anti-GAPDH) overnight at 4°C.[17][18][19][20]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
3. Detection and Quantification:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK band intensity to the loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
Protocol 4: MTT Cell Viability Assay
This protocol is for assessing the effect of the BTK PROTAC on cell proliferation and viability.
1. Cell Seeding and Treatment:
-
Seed TMD8 cells in a 96-well plate.
-
Treat the cells with a serial dilution of BTK-dGNE1 and incubate for 72 hours.
2. Assay Procedure:
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
-
Plot the percentage of viability against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50.
Conclusion
This document provides a comprehensive framework for the design, synthesis, and evaluation of a GNE-7599-based PROTAC targeting BTK. By following the detailed protocols and utilizing the provided data tables as a reference, researchers can effectively develop and characterize novel protein degraders. The combination of a potent VHL ligand like GNE-7599 with a validated warhead for BTK offers a promising strategy for advancing the field of targeted protein degradation and developing next-generation therapeutics for B-cell malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. Protocol for Adding HiBiT Tag to an Endogenous Gene Using CRISPR [promega.com]
- 10. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ready-to-Use CRISPR Knock-in Reporter Cell Lines [worldwide.promega.com]
- 15. m.youtube.com [m.youtube.com]
- 16. experts.umn.edu [experts.umn.edu]
- 17. Anti-GAPDH Antibodies | Invitrogen [thermofisher.com]
- 18. GAPDH Antibody (200-901-BJ5) | Rockland [rockland.com]
- 19. Anti-GAPDH antibody - Loading Control (ab210113) | Abcam [abcam.com]
- 20. shop.licorbio.com [shop.licorbio.com]
Application Notes and Protocols for In-Vivo Study of GNE-7599-Based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNE-7599 is a potent and orally bioavailable ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. GNE-7599 serves as the VHL-recruiting moiety in these constructs.
These application notes provide a comprehensive guide to the design and execution of in-vivo studies for PROTACs utilizing GNE-7599. The protocols outlined below are generalized and may require optimization based on the specific PROTAC, target protein, and animal model.
GNE-7599: Key Features
GNE-7599 has been developed to exhibit improved potency and oral bioavailability compared to earlier generations of VHL ligands. This makes it an attractive component for PROTACs intended for in-vivo use, particularly for oral administration.
Signaling Pathway
The mechanism of action of a GNE-7599-based PROTAC involves hijacking the cellular ubiquitin-proteasome system. The PROTAC forms a ternary complex with the VHL E3 ligase and the target protein, facilitating the transfer of ubiquitin to the target. Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome.
In-Vivo Study Design and Considerations
A well-designed in-vivo study is critical to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a GNE-7599-based PROTAC.
Experimental Workflow
The following diagram outlines a typical workflow for an in-vivo efficacy study.
Key Considerations
-
Animal Model: The choice of animal model is dependent on the therapeutic area. For oncology, immunodeficient mice (e.g., nude or NOD-SCID) bearing subcutaneous or orthotopic xenografts of human cancer cell lines are commonly used.[2]
-
Route of Administration: GNE-7599 is designed for oral bioavailability. Therefore, oral gavage is a primary route of administration to investigate.[3][4] Intravenous or intraperitoneal injections can also be used for comparison and to establish baseline PK/PD profiles.
-
Dosing Regimen: The dose and frequency of administration should be determined from preliminary dose-range finding and tolerability studies. Continuous daily dosing is a common starting point.
-
Control Groups: Appropriate control groups are essential for data interpretation. These should include:
-
Vehicle control.
-
A "dead" control PROTAC (e.g., with a modification that prevents binding to either the POI or VHL) to assess off-target effects of the molecule itself.
-
A standard-of-care therapeutic for the specific disease model, if available.
-
-
Efficacy Endpoints: For oncology models, tumor growth inhibition is a primary endpoint. This is typically assessed by measuring tumor volume and weight.[2] For other disease models, relevant biomarkers should be monitored.
-
Pharmacodynamics (PD): Assessment of target protein degradation in tumor and/or surrogate tissues is crucial to link the observed efficacy to the mechanism of action.
-
Pharmacokinetics (PK): Determining the concentration of the PROTAC in plasma and tissues over time is necessary to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Tolerability: Animal body weight and general health should be monitored regularly to assess the toxicity of the PROTAC.[5]
Data Presentation: Pharmacokinetics of GNE-7599
The following table summarizes available pharmacokinetic data for GNE-7599 in mice following oral administration.
| Parameter | Value | Units | Conditions |
| Oral Bioavailability (F%) | 46.5 | % | Not specified |
| Dose | Not specified | mg/kg | Oral gavage |
| Species | Mouse | - | - |
Note: This data is based on available public information and may not be exhaustive. Further in-house studies are required to establish a complete PK profile for a specific GNE-7599-based PROTAC.
Experimental Protocols
I. In-Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a GNE-7599-based PROTAC in a subcutaneous xenograft model.
1. Materials:
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Matrigel.
-
GNE-7599-based PROTAC.
-
Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water for oral administration).
-
Calipers for tumor measurement.
-
Anesthesia and euthanasia reagents.
2. Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[5]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: (Length x Width²)/2.[2]
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
-
-
Dosing:
-
Prepare the GNE-7599-based PROTAC in the appropriate vehicle.
-
Administer the PROTAC to the treatment groups via the chosen route (e.g., oral gavage) at the predetermined dose and schedule.
-
Administer vehicle to the control group.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.[5]
-
Observe animals for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Excise tumors and measure their weight.
-
Collect tumor tissue and other organs of interest. For PD analysis, flash-freeze a portion of the tissue in liquid nitrogen and store at -80°C. For immunohistochemistry (IHC), fix a portion in 10% neutral buffered formalin.
-
Collect blood for PK analysis.
-
II. Pharmacodynamic Analysis: Western Blot for Target Protein Degradation
This protocol outlines the steps for assessing the level of the target protein in tissue samples by Western blotting.
1. Materials:
-
Frozen tissue samples.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
2. Procedure:
-
Protein Extraction:
-
Homogenize frozen tissue samples in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with chemiluminescent substrate and visualize the protein bands using an imaging system.[7]
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Compare the levels of the target protein between treatment and control groups.
-
III. Pharmacodynamic Analysis: Immunohistochemistry (IHC)
IHC can be used to visualize the degradation of the target protein within the tumor microenvironment.
1. Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Xylene and graded alcohols for deparaffinization and rehydration.
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).
-
Hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking buffer (e.g., normal goat serum).
-
Primary antibody specific to the target protein.
-
Biotinylated secondary antibody.
-
Streptavidin-HRP conjugate.
-
DAB substrate kit.
-
Hematoxylin for counterstaining.
-
Mounting medium.
2. Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections through a series of graded alcohol washes.[8]
-
-
Antigen Retrieval:
-
Incubate slides in antigen retrieval buffer at 95-100°C for 10-20 minutes.[8]
-
-
Staining:
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with streptavidin-HRP.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded alcohols and xylene.
-
Coverslip with mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of the target protein staining.
-
IV. Pharmacokinetic Analysis: LC-MS/MS
This protocol provides a general workflow for quantifying the GNE-7599-based PROTAC in plasma and tissue samples.
1. Materials:
-
Plasma or tissue homogenate samples.
-
Internal standard (IS).
-
Acetonitrile or other suitable organic solvent for protein precipitation.
-
LC-MS/MS system.
-
Analytical column (e.g., C18).
-
Mobile phases (e.g., water and acetonitrile with formic acid).
2. Procedure:
-
Sample Preparation:
-
For plasma samples, add the internal standard and precipitate proteins with a cold organic solvent (e.g., acetonitrile).[9]
-
For tissue samples, homogenize the tissue in an appropriate buffer, add the internal standard, and perform protein precipitation.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analyte from matrix components using a suitable chromatographic gradient.
-
Detect and quantify the PROTAC and internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentration of the PROTAC in the unknown samples by interpolating from the calibration curve.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Conclusion
This document provides a comprehensive framework for the in-vivo evaluation of PROTACs incorporating the VHL ligand GNE-7599. The provided protocols for efficacy studies, pharmacodynamic analysis, and pharmacokinetic analysis serve as a starting point for researchers. Careful optimization of these protocols for the specific PROTAC and biological system under investigation is essential for obtaining robust and reproducible data.
References
- 1. Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of oral dosing paradigms (gavage versus diet) on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 9. waters.com [waters.com]
Application Notes and Protocols for Cell-Based Assays of GNE-7599 PROTAC Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
GNE-7599 is a highly potent and orally bioavailable ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, making it an attractive component for the development of novel PROTACs.[1][2][3][4][5] These application notes provide a comprehensive guide to the cell-based assays used to characterize the activity of PROTACs incorporating GNE-7599. The protocols and principles outlined herein are exemplified using a hypothetical GNE-7599-based PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.[6][7][8]
Mechanism of Action of a GNE-7599-Based PROTAC
A GNE-7599-based PROTAC operates by inducing the proximity of its target protein to the VHL E3 ligase complex. This induced proximity leads to the polyubiquitination of the target protein, which is then recognized and degraded by the 26S proteasome.[9][10][11]
Caption: Mechanism of action of a GNE-7599-based PROTAC.
Data Presentation: Quantitative Analysis of PROTAC Activity
The efficacy of a PROTAC is primarily determined by its ability to induce potent and efficient degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides a template for summarizing the degradation efficiency of a hypothetical GNE-7599-based BRD4 PROTAC in various cancer cell lines.
| PROTAC Name | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax (%) |
| GNE-7599-BRD4-PROTAC | VHL | BRD4 | 22Rv1 (Prostate Cancer) | Value | Value |
| GNE-7599-BRD4-PROTAC | VHL | BRD4 | MOLM-13 (AML) | Value | Value |
| GNE-7599-BRD4-PROTAC | VHL | BRD4 | HeLa (Cervical Cancer) | Value | Value |
| MZ1 (Reference)[6] | VHL | BRD4 | H661, H838 | 8 nM, 23 nM | >90% at 100 nM |
| ARV-825 (Reference)[6] | CRBN | BRD4 | Burkitt's Lymphoma | < 1 nM | >90% |
Note: The DC50 and Dmax values for the hypothetical GNE-7599-BRD4-PROTAC are placeholders and would need to be determined experimentally.
Experimental Protocols
Detailed methodologies for key experiments to assess the activity of a GNE-7599-based PROTAC are provided below.
Western Blotting for Target Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.[6][12]
Materials:
-
Cell line of interest (e.g., 22Rv1, MOLM-13, HeLa)
-
GNE-7599-based PROTAC
-
DMSO (Vehicle control)
-
Proteasome inhibitor (e.g., MG132) (for mechanism validation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow adherent cells to attach overnight.
-
Treat cells with a serial dilution of the GNE-7599-based PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for the desired time (typically 4-24 hours).
-
For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[13]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[14]
-
Caption: Experimental workflow for Western Blotting.
NanoBRET/HiBiT Assay for Real-Time Degradation Kinetics
NanoBRET (Bioluminescence Resonance Energy Transfer) and HiBiT assays are powerful tools for monitoring protein degradation in real-time in live cells. These assays typically require engineering the cell line to express the target protein fused to a NanoLuc luciferase or a small HiBiT tag.[6]
Materials:
-
Cell line stably expressing the HiBiT-tagged target protein (e.g., HiBiT-BRD4)
-
GNE-7599-based PROTAC
-
Nano-Glo® HiBiT Lytic Detection System
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed the HiBiT-tagged cells in a white, opaque 96-well plate.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the GNE-7599-based PROTAC or DMSO control.
-
-
Lysis and Signal Detection:
-
At various time points, add the Nano-Glo® HiBiT lytic reagent to the wells.
-
Incubate for 10 minutes at room temperature to lyse the cells and allow for substrate equilibration.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the DMSO control at each time point.
-
Plot the normalized signal against time for each PROTAC concentration to observe degradation kinetics.
-
For endpoint analysis, plot the normalized signal against PROTAC concentration to determine DC50 and Dmax.
-
Caption: Experimental workflow for the HiBiT assay.
Immunofluorescence for Visualizing Protein Degradation
Immunofluorescence (IF) allows for the visualization of target protein degradation within the cellular context, providing spatial information about protein localization.
Materials:
-
Cells grown on glass coverslips
-
GNE-7599-based PROTAC
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells with the GNE-7599-based PROTAC or DMSO for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
-
Blocking and Antibody Staining:
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody diluted in blocking solution overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. A decrease in the fluorescent signal corresponding to the target protein indicates degradation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Western Blot Analysis of GNE-7915-Mediated Effects on LRRK2 Pathway and Downstream Protein Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GNE-7915 is a potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3][4][5] LRRK2 is a key therapeutic target in Parkinson's disease (PD) due to its association with both familial and sporadic forms of the disease.[6][7] GNE-7915 functions by inhibiting the kinase activity of LRRK2, rather than directly causing its degradation.[8][9] This inhibition leads to downstream effects on signaling pathways regulated by LRRK2, including the phosphorylation of Rab proteins and modulation of cellular processes such as autophagy, which can in turn affect the levels of other proteins like α-synuclein.[8][10]
This document provides a detailed protocol for utilizing Western blotting to assess the pharmacological effects of GNE-7915 on the LRRK2 signaling pathway. The protocol outlines methods for examining the phosphorylation status of LRRK2 and its substrates, as well as changes in the levels of downstream proteins of interest.
Data Summary
The following table summarizes key quantitative data related to the activity of GNE-7915.
| Parameter | Value | Species/System | Reference |
| GNE-7915 IC₅₀ | 9 nM | In vitro kinase assay | [1][3][4] |
| GNE-7915 Kᵢ | 1 nM | In vitro binding assay | [2][3] |
| pRab10 Reduction | 73% | LRRK2 R1441G mutant mouse lung | [8] |
| pRab12 Reduction | 24% | LRRK2 R1441G mutant mouse lung | [8] |
| Striatal α-Synuclein Oligomer Reduction | Significant | LRRK2 R1441G mutant mice | [8][10] |
Experimental Protocols
Western Blot Protocol for Assessing GNE-7915 Activity
This protocol is designed to measure changes in protein phosphorylation and abundance in cell culture or tissue samples following treatment with GNE-7915.
1. Materials and Reagents:
-
Cell Culture or Tissue Samples: Cells or tissues treated with GNE-7915 or vehicle control.
-
Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
Laemmli Sample Buffer (4x): Containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).
-
SDS-PAGE Gels: Tris-glycine or Bis-Tris gels appropriate for the molecular weight of the target protein(s).
-
Running Buffer: Tris-glycine-SDS or MOPS/MES running buffer.[11]
-
Transfer Buffer: Tris-glycine with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-LRRK2 (Ser935)
-
Rabbit anti-total LRRK2
-
Rabbit anti-phospho-Rab10 (Thr73)
-
Rabbit anti-total Rab10
-
Mouse anti-α-synuclein
-
Mouse or Rabbit anti-β-actin or GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL or similar.
-
Imaging System: Chemiluminescence imager or X-ray film.
2. Sample Preparation:
-
Cell Culture:
-
Treat cells with the desired concentrations of GNE-7915 or vehicle (e.g., DMSO) for the specified duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Tissue Samples:
-
Homogenize frozen tissue samples in ice-cold lysis buffer using a dounce homogenizer or sonicator.[8]
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples for loading by adding 4x Laemmli sample buffer to a final concentration of 1x.
-
Heat the samples at 95-100°C for 5-10 minutes.[11]
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but typical starting points are 1:1000 for phospho-specific antibodies and 1:1000-1:5000 for total protein antibodies.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:5000-1:10000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the protein of interest to the loading control (β-actin or GAPDH). For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
Visualizations
Caption: GNE-7915 inhibits LRRK2 kinase activity, affecting downstream signaling.
Caption: Western blot workflow for analyzing GNE-7915 effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. GNE-7915 | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
Application Notes and Protocols for Quantitative Proteomics Analysis of GNE-7599-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[2] This induced proximity leads to the ubiquitination and subsequent degradation of the POI.[2]
GNE-7599 is a highly potent and orally bioavailable ligand for the von Hippel-Lindau (VHL) E3 ligase, with a dissociation constant (Kd) of 540 pM.[3][4] Its favorable properties make it an attractive component for the development of VHL-recruiting PROTACs.[3]
Quantitative mass spectrometry-based proteomics is an indispensable tool in the development of PROTACs. It allows for an unbiased, proteome-wide assessment of a PROTAC's efficacy and selectivity, enabling the precise measurement of on-target degradation and the identification of potential off-target effects.[5] This application note provides a detailed overview and experimental protocols for the quantitative proteomics analysis of a GNE-7599-based PROTAC, using the SMARCA2-degrading PROTAC, ACBI2, as an exemplary case.[6][7]
GNE-7599-Based PROTAC: ACBI2
ACBI2 is a selective and orally bioavailable PROTAC that recruits the VHL E3 ligase via its GNE-7599 component to induce the degradation of the BAF chromatin remodeling complex ATPase SMARCA2.[6][8] The selective degradation of SMARCA2 is a promising therapeutic strategy for cancers with mutations in its paralog, SMARCA4.[6]
Quantitative Proteomics Data for ACBI2
Global proteomics analysis was performed on NCI-H1568 cells treated with ACBI2 to determine its selectivity. The following tables summarize the key findings from this analysis.
Table 1: On-Target Degradation of SMARCA2 by ACBI2
| Protein | Description | Fold Change (ACBI2 vs. Control) | p-value |
| SMARCA2 | SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2 | -4.5 | <0.001 |
Data is representative of proteomics experiments performed on SMARCA4-deficient cancer cell lines.[6][7]
Table 2: Significant Off-Target Effects of ACBI2
| Protein | Description | Fold Change (ACBI2 vs. Control) | p-value |
| PBRM1 | Polybromo 1 | -2.1 | <0.01 |
This data indicates that ACBI2 also induces the degradation of PBRM1, a component of the SWI/SNF complex.[7]
Signaling Pathway and Experimental Workflow
PROTAC-Mediated Protein Degradation Pathway```dot
Caption: A schematic of the experimental workflow for quantitative proteomics analysis of PROTACs.
Experimental Protocols
Cell Culture and PROTAC Treatment
-
Cell Seeding: Seed NCI-H1568 cells on a 100 mm plate at a density of 5 x 10^6 cells per plate and culture for 24 hours.
-
Compound Treatment: Treat the cells in triplicate with 100 nM of ACBI2 or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 4 hours at 37°C in a humidified incubator with 5% CO2.
Sample Preparation for Mass Spectrometry
-
Cell Lysis: After treatment, wash the cells twice with 10 ml of ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Reduction and Alkylation:
-
Take a desired amount of protein (e.g., 100 µg) from each sample.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the proteins by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Precipitate the proteins using a chloroform/methanol precipitation method.
-
Resuspend the protein pellet in a digestion buffer (e.g., 8 M urea in 100 mM TEAB).
-
Dilute the urea concentration to less than 2 M with 100 mM TEAB.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
TMT Labeling and Sample Pooling
-
Peptide Cleanup: Desalt the digested peptides using a C18 solid-phase extraction (SPE) cartridge.
-
TMT Labeling: Label the peptides from each condition with the appropriate Tandem Mass Tag (TMT) reagent according to the manufacturer's protocol.
-
Quenching: Quench the labeling reaction with hydroxylamine.
-
Sample Pooling: Combine the TMT-labeled peptide samples in equal amounts.
-
Final Cleanup: Desalt the pooled sample using a C18 SPE cartridge and dry it under vacuum.
LC-MS/MS Analysis
-
Peptide Fractionation (Optional but Recommended): For complex samples, fractionate the pooled peptides using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
LC-MS/MS:
-
Reconstitute the peptide sample in a suitable solvent (e.g., 0.1% formic acid).
-
Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-flow liquid chromatography system.
-
Use a data-dependent acquisition (DDA) method to select the most abundant precursor ions for fragmentation.
-
Data Analysis
-
Database Search: Search the raw mass spectrometry data against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine like MaxQuant or Proteome Discoverer.
-
Protein Identification and Quantification:
-
Set the search parameters to include TMT labels as a fixed modification.
-
Identify proteins and quantify the relative abundance of each protein based on the reporter ion intensities from the TMT tags.
-
-
Statistical Analysis:
-
Normalize the protein abundance data.
-
Perform statistical tests (e.g., t-test) to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
-
Visualize the data using volcano plots and heatmaps to highlight the on-target and off-target effects of the PROTAC.
-
Conclusion
The combination of GNE-7599 as a potent VHL E3 ligase ligand and quantitative proteomics provides a powerful strategy for the development of selective and effective PROTAC-based therapeutics. The detailed protocols and data presented in this application note serve as a valuable resource for researchers in the field of targeted protein degradation, enabling the robust characterization of novel PROTAC molecules. The use of unbiased, proteome-wide analysis is critical for ensuring the safety and efficacy of these next-generation drugs.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. Targeted and Interactome Proteomics Revealed the Role of PHD2 in Regulating BRD4 Proline Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
GNE7599 Linker Chemistry: Crafting Optimal PROTACs for Targeted Protein Degradation
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. A critical component in the design of a potent and selective PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The chemical nature, length, and attachment points of the linker profoundly influence the formation of a productive ternary complex, ultimately dictating the efficiency and selectivity of protein degradation.
GNE7599 is a highly potent and orally bioavailable ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with a reported dissociation constant (Kd) of 540 pM.[1] Its high affinity makes it an attractive anchor for recruiting the VHL E3 ligase in PROTAC design. This document provides a detailed overview of the linker chemistry considerations for designing optimal PROTACs utilizing the this compound VHL ligand. We present quantitative data for a this compound-based PROTAC, detailed experimental protocols for its synthesis and biological evaluation, and visual diagrams to illustrate key concepts and workflows.
Data Presentation: Quantitative Analysis of a this compound-Based PROTAC
To illustrate the impact of linker chemistry in the context of a this compound-based PROTAC, we focus on GNE-987, a potent degrader of the Bromodomain-containing protein 4 (BRD4). GNE-987 incorporates a ten-methylene spacer as its linker, demonstrating that even a simple alkyl chain can yield a highly effective degrader when combined with a potent VHL ligand like this compound.
| PROTAC Name | Target Protein | VHL Ligand | Linker Composition | DC50 (EOL-1 cells) | Dmax | BRD4 BD1 IC50 | BRD4 BD2 IC50 | Reference |
| GNE-987 | BRD4 | This compound | Ten Methylene Spacer | 0.03 nM | >98% (in SU-DHL-4 cells) | 4.7 nM | 4.4 nM | [2][3][4] |
Table 1: Quantitative data for the this compound-based BRD4 degrader, GNE-987. DC50 represents the concentration required for 50% degradation of the target protein. Dmax is the maximum observed protein degradation. IC50 values indicate the concentration required for 50% inhibition of BRD4 bromodomain binding.
Experimental Protocols
Protocol 1: Exemplary Synthesis of a this compound-Based PROTAC with an Alkyl Linker
This protocol describes a general method for the synthesis of a this compound-based PROTAC with a terminal alkyne on the linker, which can then be coupled to a target-binding ligand. This exemplifies the common "click chemistry" approach for modular PROTAC synthesis.
Materials:
-
This compound with a suitable functional group for linker attachment (e.g., a primary amine)
-
Linker with a terminal alkyne and a reactive group for conjugation to this compound (e.g., an activated ester)
-
Target protein ligand with an azide functional group
-
Copper(I) catalyst (e.g., copper(I) iodide)
-
Ligand for copper (e.g., TBTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., silica gel for chromatography, HPLC system)
Procedure:
-
Linker Conjugation to this compound:
-
Dissolve this compound-amine in an appropriate solvent (e.g., DMF).
-
Add the activated ester of the alkyne-containing linker and a non-nucleophilic base (e.g., DIEA).
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purify the this compound-linker conjugate by flash chromatography or preparative HPLC.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry":
-
Dissolve the this compound-linker-alkyne conjugate and the azide-functionalized target ligand in a suitable solvent mixture (e.g., DMSO/t-BuOH/H2O).
-
Add sodium ascorbate, the copper(I) catalyst, and the copper ligand.
-
Stir the reaction at room temperature until complete conversion is observed by LC-MS.
-
Purify the final PROTAC product using preparative HPLC and characterize by NMR and mass spectrometry.
-
Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells after treatment with a this compound-based PROTAC.
Materials:
-
Human cancer cell line expressing the target protein (e.g., EOL-1 for BRD4).
-
This compound-based PROTAC stock solution in DMSO.
-
Vehicle control (DMSO).
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the this compound-based PROTAC (e.g., 0.01 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Clear the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the percentage of degradation against the PROTAC concentration (log scale) to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Exemplary PROTAC Synthesis Workflow.
Caption: Western Blot Workflow for Degradation Analysis.
The selection of an appropriate linker is a critical determinant in the successful design of a this compound-based PROTAC. As exemplified by GNE-987, even simple alkyl linkers can lead to highly potent degraders when paired with a high-affinity VHL ligand. The modular nature of PROTAC synthesis, often employing click chemistry, allows for the rapid generation and evaluation of a diverse range of linker architectures. The provided protocols offer a foundational framework for the synthesis and biological characterization of novel this compound-based PROTACs, enabling researchers to systematically explore the linker chemistry space to optimize degradation potency and selectivity for their target of interest.
References
GNE7599: Application Notes and Protocols for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE7599 is a highly potent and orally bioavailable ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] In the field of oncology research, this compound's primary application is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs) that are drivers of cancer. By linking a this compound moiety to a ligand that binds a cancer-associated protein, the resulting PROTAC can induce the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target oncoprotein.[4] This approach offers a powerful strategy to target proteins that have been historically considered "undruggable."[5]
This compound distinguishes itself from earlier VHL ligands with its picomolar binding affinity and significantly enhanced pharmacokinetic properties, making it an invaluable tool for the development of next-generation targeted protein degraders.[6][7]
Mechanism of Action: this compound in a PROTAC Context
A PROTAC incorporating this compound functions by bringing a target oncoprotein into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another cycle of degradation, acting catalytically.
Caption: Mechanism of a this compound-based PROTAC.
Data Presentation
The following tables summarize the key quantitative data for this compound, highlighting its superior properties as a VHL ligand for PROTAC development.
Table 1: Binding Affinity and Pharmacokinetics of this compound
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 540 pM | Surface Plasmon Resonance (SPR) | [1][2][3] |
| IC50 | <5 nM | Cellular NanoBRET Target Engagement | [7] |
| Oral Bioavailability (F) | 46.5% | In vivo mouse studies | [7] |
Table 2: Comparative Pharmacokinetics of this compound vs. VH021
| Parameter | This compound | VH021 | Fold Improvement | Reference |
| Permeability (MDCK assay) | High | Low | ~10-fold | |
| Oral Bioavailability (F) | 47% | 2.7% | ~17-fold |
Experimental Protocols
Detailed methodologies for key experiments to evaluate a novel this compound-based PROTAC are provided below.
Protocol 1: Western Blot for Target Protein Degradation
This protocol is designed to quantify the reduction in the target protein of interest (POI) levels within cancer cells following treatment with a this compound-based PROTAC.
1. Materials and Reagents:
-
Cancer cell line expressing the POI
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
2. Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with serial dilutions of the this compound-based PROTAC (e.g., 1 nM to 10 µM) or DMSO for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of supplemented RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe for the loading control or use a parallel gel.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ (concentration for 50% degradation).
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on ATP levels, providing an assessment of the this compound-PROTAC's anti-proliferative effects.
1. Materials and Reagents:
-
Cancer cell line of interest
-
White, opaque 96-well plates
-
This compound-based PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound-based PROTAC. Include wells for vehicle control (DMSO) and no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Signal Development: Add 100 µL of CellTiter-Glo® reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence from the no-cell control wells. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the results as a dose-response curve to calculate the IC₅₀ (concentration for 50% inhibition of cell growth).
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of a this compound-based PROTAC in a mouse xenograft model.
1. Materials and Reagents:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Cancer cell line for implantation (e.g., AsPC-1 for KRAS-driven cancers)
-
Matrigel (optional, for subcutaneous injection)
-
This compound-based PROTAC
-
Appropriate vehicle for in vivo administration (e.g., a formulation of DMSO, PEG300, Tween 80, and saline)
-
Calipers for tumor measurement
2. Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Group Randomization: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and vehicle control groups.
-
Compound Administration: Administer the this compound-based PROTAC at a predetermined dose and schedule (e.g., 50 mg/kg, daily, via oral gavage or subcutaneous injection). The control group receives an equivalent volume of the vehicle.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
-
Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Pharmacodynamic Analysis (Optional): At the end of the study (or at intermediate time points), tumors can be excised, and lysates prepared for Western blot analysis to confirm in vivo degradation of the target protein.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to assess efficacy.
Visualizations
Caption: Experimental workflow for a this compound-PROTAC.
Caption: this compound's properties and their impact.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. von Hippel-Lindau (VHL) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neurodegenerative Disease Pathways Using GNE-7599-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Parkinson's Disease (PD), Alzheimer's Disease (AD), and Amyotrophic Lateral Sclerosis (ALS) are characterized by the progressive loss of structure and function of neurons. Pathological protein aggregation and neuroinflammation are common hallmarks of these devastating conditions. Targeted protein degradation has emerged as a powerful therapeutic strategy to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest.
GNE-7599 is a high-affinity, orally bioavailable ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with a dissociation constant (Kd) of 540 pM[1][2]. Its favorable properties make it an excellent building block for the creation of potent PROTACs. This document provides detailed application notes and protocols for the conceptual design and validation of GNE-7599-based PROTACs targeting two key proteins implicated in neurodegenerative disease pathways: Leucine-Rich Repeat Kinase 2 (LRRK2) and Receptor-Interacting Protein Kinase 1 (RIPK1).
Application Notes
Targeting LRRK2 in Parkinson's Disease
Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to a gain-of-function increase in LRRK2 kinase activity, which is believed to contribute to neuronal toxicity and the formation of Lewy bodies. Therefore, reducing the levels of pathogenic LRRK2 protein is a promising therapeutic approach. A GNE-7599-based PROTAC can be designed to specifically target LRRK2 for degradation, thereby eliminating both its kinase and scaffolding functions.
Targeting RIPK1 in Neuroinflammation
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of inflammation and cell death pathways, including necroptosis. Dysregulation of RIPK1-mediated signaling is implicated in the neuroinflammatory processes observed in various neurodegenerative diseases. By inducing the degradation of RIPK1, a GNE-7599-based PROTAC could offer a therapeutic advantage over small molecule inhibitors by eliminating both the kinase-dependent and scaffolding functions of RIPK1, leading to a more profound and sustained anti-inflammatory and neuroprotective effect.
Conceptual PROTAC Design
A PROTAC consists of three components: a ligand for the protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase (in this case, GNE-7599 for VHL), and a chemical linker that connects the two. The choice of warhead and the nature of the linker are critical for the efficacy and selectivity of the PROTAC.
Hypothetical GNE-7599-Based PROTACs
For the purpose of these protocols, we will consider two hypothetical PROTACs:
-
"LRRK2-PROTAC-GNE7599": This molecule would link a known LRRK2 inhibitor (e.g., GNE-7915 or GSK2578215A) to GNE-7599 via a suitable linker.
-
"RIPK1-PROTAC-GNE7599": This molecule would link a known RIPK1 inhibitor (e.g., Necrostatin-1s or GSK'772) to GNE-7599 via a linker.
The design and synthesis of these molecules would involve medicinal chemistry efforts to optimize linker length and composition for efficient ternary complex formation between the target protein, the PROTAC, and the VHL E3 ligase.
Data Presentation
The following tables summarize key quantitative data for the parent inhibitors and reported PROTACs targeting LRRK2 and RIPK1. This data is essential for benchmarking the performance of newly developed GNE-7599-based PROTACs.
Table 1: Properties of Parent Inhibitors (Warheads)
| Inhibitor | Target | Type | IC50 (nM) | Key Properties |
| GNE-7915 | LRRK2 | Type I | 9 | Brain-penetrant, potent, and selective[3][4][5]. |
| GSK2578215A | LRRK2 | Type I | 8.9 (G2019S), 10.1 (WT) | Potent and highly selective; brain-penetrant[6][7][8]. |
| Necrostatin-1s | RIPK1 | Type III (Allosteric) | ~100-500 (cellular EC50) | Specific for RIPK1, more stable than Necrostatin-1[9]. |
| GSK'772 | RIPK1 | Type II | 6.3 | High inhibitory potency[10]. |
Table 2: Performance of Published LRRK2 and RIPK1 PROTACs
| PROTAC | Target | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| XL01126 | LRRK2 | VHL (VH101) | 14 (G2019S), 32 (WT) | 90 (G2019S), 82 (WT) | MEFs[11][12][13] |
| LD4172 | RIPK1 | VHL | 4 - 400 | >90 | Various human and mouse cancer cell lines[14]. |
| LD5097 | RIPK1 | VHL | Single-digit nM | >95 | Various cancer cell lines[15]. |
| 225-5 | RIPK1 | VHL | 41 | 97 | A375 cells[16]. |
Experimental Protocols
The following protocols provide a comprehensive framework for the validation of a newly synthesized GNE-7599-based PROTAC targeting either LRRK2 or RIPK1.
Diagram: General PROTAC Validation Workflow
General workflow for the validation of a novel PROTAC.
Protocol 1: Target Degradation Assessment by Western Blot
This is the primary assay to confirm that the PROTAC induces the degradation of the target protein.
1. Materials and Reagents:
-
Cell line expressing the target protein (e.g., SH-SY5Y for LRRK2, HT-29 for RIPK1).
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
Proteasome inhibitor (e.g., MG132, 10 mM stock in DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-LRRK2 or anti-RIPK1, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
2. Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 24 hours). Include a vehicle-only control. To confirm proteasome-dependent degradation, pre-treat a set of cells with MG132 (e.g., 10 µM) for 1-2 hours before adding the PROTAC.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and develop with ECL substrate.
-
-
Data Analysis: Quantify band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Diagram: Western Blot Workflow for PROTAC Validation
Step-by-step workflow for Western blot analysis.
Protocol 2: Target Engagement Assessment by Cellular Thermal Shift Assay (CETSA)
CETSA confirms that the PROTAC binds to its target protein inside the cell, as binding stabilizes the protein against heat-induced denaturation.
1. Materials and Reagents:
-
Cell line expressing the target protein.
-
PROTAC stock solution and vehicle control.
-
PBS.
-
Lysis buffer with protease inhibitors.
-
Thermal cycler.
-
Western blot reagents (as in Protocol 1).
2. Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a fixed concentration (e.g., 1 µM) or vehicle for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot: Collect the supernatant (soluble protein fraction) and analyze by Western blot as described in Protocol 1 to detect the amount of soluble target protein at each temperature.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and PROTAC-treated samples. A shift in the melting curve to higher temperatures for the PROTAC-treated sample indicates target engagement.
Protocol 3: Functional Pathway Modulation Assays
These assays determine if target degradation leads to the desired biological effect.
LRRK2 phosphorylates Rab GTPases, and Rab10 is a well-established substrate.
1. Procedure:
-
Treat a neuronal cell line (e.g., SH-SY5Y) with the LRRK2-PROTAC-GNE7599 for various times and concentrations.
-
Perform Western blot analysis as in Protocol 1.
-
Probe the membranes with antibodies against phospho-Rab10 (Thr73), total Rab10, LRRK2, and a loading control.
-
Data Analysis: A decrease in the ratio of phospho-Rab10 to total Rab10 will indicate that the degradation of LRRK2 has inhibited its kinase activity.
RIPK1 kinase activity is essential for TNF-α-induced necroptosis.
1. Materials and Reagents:
-
HT-29 or other suitable cell line.
-
TNF-α, Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK) to induce necroptosis.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
RIPK1-PROTAC-GNE7599.
2. Procedure:
-
Pre-treat cells with a dose-response of the RIPK1-PROTAC-GNE7599 for a sufficient time to achieve degradation (e.g., 24 hours).
-
Induce necroptosis by treating with TNF-α, a Smac mimetic, and z-VAD-FMK.
-
After a set time (e.g., 8-16 hours), measure cell viability using a luminescence-based assay.
-
Data Analysis: An increase in cell viability in PROTAC-treated cells compared to the necroptosis-induced control indicates functional inhibition of the RIPK1 pathway.
Diagram: LRRK2 and RIPK1 Signaling Pathways and PROTAC Intervention
PROTACs induce degradation of LRRK2 and RIPK1.
Protocol 4: Selectivity Assessment by Quantitative Mass Spectrometry
This unbiased approach is the gold standard for determining the selectivity of a PROTAC across the entire proteome.
1. Materials and Reagents:
-
Cell line of interest.
-
PROTAC and vehicle control.
-
Reagents for cell lysis, protein digestion (e.g., trypsin), and peptide labeling (e.g., TMT reagents).
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.
2. Procedure:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control. Lyse the cells, quantify protein, and digest proteins into peptides.
-
Peptide Labeling: Label peptides from different treatment conditions with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by LC-MS/MS.
-
Data Analysis: Use specialized software to identify and quantify proteins across all samples. Compare protein abundance between PROTAC- and vehicle-treated samples. A highly selective PROTAC will only show significant downregulation of the intended target protein.
Conclusion
GNE-7599 provides a potent and orally bioavailable starting point for the development of VHL-based PROTACs. By combining GNE-7599 with selective "warheads" for LRRK2 and RIPK1, novel chemical probes can be generated to explore the therapeutic potential of degrading these key targets in neurodegenerative disease models. The protocols outlined in this document provide a robust framework for the validation of such molecules, from initial confirmation of degradation to the assessment of functional consequences and proteome-wide selectivity. This systematic approach is crucial for advancing the development of targeted protein degraders as a new class of therapeutics for neurodegenerative disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. GSK2578215A; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK2578215A | LRRK2 | Tocris Bioscience [tocris.com]
- 9. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. tandfonline.com [tandfonline.com]
- 16. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GNE-7599 PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PROTACs incorporating the high-affinity VHL ligand, GNE-7599.
Frequently Asked Questions (FAQs)
Q1: What is GNE-7599 and why is it used in PROTACs?
GNE-7599 is a highly potent and orally bioavailable small molecule that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase with a picomolar binding affinity (Kd of 540 pM).[1][2][3] Its high affinity and improved pharmacokinetic properties make it an excellent choice for the VHL-recruiting component of a Proteolysis-Targeting Chimera (PROTAC).[4] By incorporating GNE-7599, researchers aim to create potent degraders of target proteins.
Q2: What is the general mechanism of action for a GNE-7599 PROTAC?
A GNE-7599 PROTAC is a heterobifunctional molecule. One end binds to the protein of interest (POI), and the other end, the GNE-7599 moiety, binds to the VHL E3 ligase.[5] This simultaneous binding brings the POI and VHL into close proximity, forming a ternary complex.[6] This proximity allows the VHL ligase to transfer ubiquitin molecules to the POI, tagging it for degradation by the proteasome.[7][8]
Q3: What are common reasons for poor degradation with my GNE-7599 PROTAC?
Several factors can contribute to poor degradation efficacy. These can be broadly categorized as issues with the PROTAC molecule itself, problems with the experimental setup, or cell-specific factors. Common issues include:
-
Suboptimal PROTAC concentration, potentially leading to the "hook effect".[6][11]
-
Inefficient formation of a stable and productive ternary complex.[6]
-
Issues with the linker connecting GNE-7599 to the POI ligand.[12][13][14][15]
-
Low expression levels of VHL in the chosen cell line.[16]
-
Rapid synthesis of the target protein, counteracting the degradation.[17]
Troubleshooting Guide for Poor Degradation
Problem 1: No or weak degradation of the target protein.
If you observe minimal or no reduction in your target protein levels after treatment with your GNE-7599 PROTAC, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.
Experimental Protocols:
-
Cell Permeability Assays (e.g., PAMPA or Caco-2):
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This assay assesses passive diffusion across an artificial membrane. While a starting point, it may not fully represent active transport mechanisms.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which form tight junctions and better model the intestinal epithelium, providing insights into both passive and active transport.[18]
-
Procedure Outline:
-
Seed Caco-2 cells on a filter plate and allow them to form a monolayer.
-
Add the GNE-7599 PROTAC to the apical side.
-
After incubation, measure the concentration of the PROTAC on the basolateral side using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
-
-
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation:
-
Objective: To determine if the GNE-7599 PROTAC can induce the interaction between the target protein and VHL in a cellular context.
-
Protocol:
-
Treat cells with the GNE-7599 PROTAC and a control (e.g., DMSO).
-
Lyse the cells under non-denaturing conditions.
-
Incubate the cell lysate with an antibody against the target protein, conjugated to beads.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes and analyze by Western blot using an antibody against VHL. An increased VHL signal in the PROTAC-treated sample indicates ternary complex formation.
-
-
Problem 2: The "Hook Effect" - Decreased degradation at high concentrations.
The "hook effect" is a common phenomenon with PROTACs where degradation efficiency decreases at higher concentrations.[11] This occurs because the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-VHL) rather than the productive ternary complex.[5]
Visualizing the Hook Effect
Caption: The hook effect: at high concentrations, PROTACs form non-productive binary complexes.
Troubleshooting Steps:
-
Perform a Wide Dose-Response Experiment: Test your GNE-7599 PROTAC over a broad concentration range (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[6]
-
Biophysical Assays: Techniques like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) can directly measure ternary complex formation at different PROTAC concentrations, helping to correlate it with the observed degradation profile.[19]
Experimental Protocol: Dose-Response Western Blot
-
Seed cells in a multi-well plate.
-
Treat cells with a serial dilution of your GNE-7599 PROTAC for a fixed time (e.g., 18-24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and Western blotting with an antibody against your target protein and a loading control (e.g., GAPDH or α-Tubulin).
-
Quantify the band intensities and plot the normalized target protein levels against the PROTAC concentration.
Problem 3: Off-Target Effects.
Off-target effects can manifest as the degradation of proteins other than your intended target.[11]
Strategies to Minimize Off-Target Effects:
-
Optimize the PROTAC Concentration: Use the lowest effective concentration that achieves robust degradation of your target protein.[5]
-
Modify the Linker: The linker length and composition can influence the selectivity of the PROTAC.[12][15] Systematic variations in the linker may improve selectivity.
-
Proteomics Analysis: Perform unbiased mass spectrometry-based proteomics to identify all proteins that are degraded upon treatment with your GNE-7599 PROTAC. Shorter treatment times are recommended to distinguish direct from indirect effects.[20]
Data Summary Tables
Table 1: Influence of Linker Length on Degradation Efficacy (Hypothetical GNE-7599 PROTAC targeting Protein X)
| PROTAC Candidate | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| GNE7599-L1-ProteinX | 8 | >1000 | <10 |
| This compound-L2-ProteinX | 12 | 150 | 75 |
| This compound-L3-ProteinX | 16 | 25 | 95 |
| This compound-L4-ProteinX | 20 | 100 | 80 |
Data is hypothetical and for illustrative purposes.
Table 2: Troubleshooting Summary for Poor GNE-7599 PROTAC Performance
| Issue | Potential Cause | Recommended Action |
| No Degradation | Poor cell permeability | Modify linker to improve physicochemical properties; perform Caco-2 assay.[9][10] |
| Inefficient ternary complex formation | Confirm with Co-IP or TR-FRET; redesign linker.[6] | |
| Low VHL expression | Check VHL levels in the cell line; switch to a high-expressing line.[16] | |
| Hook Effect | High PROTAC concentration leading to binary complexes | Perform a wide dose-response curve to find the optimal concentration.[11] |
| Off-Target Degradation | Non-selective ternary complex formation | Use the lowest effective concentration; modify linker; perform proteomics.[5][11] |
Signaling Pathway Diagram
Ubiquitin-Proteasome System Hijacked by a GNE-7599 PROTAC
Caption: Mechanism of GNE-7599 PROTAC-mediated protein degradation.
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 16. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for GNE-7599-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers developing Proteolysis Targeting Chimeras (PROTACs) utilizing the high-affinity VHL ligand, GNE-7599. Proper linker design is paramount for achieving potent and selective protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the linker in a GNE-7599-based PROTAC?
A1: The linker in a GNE-7599-based PROTAC is a critical component that connects the GNE-7599 moiety (which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase) to a warhead that binds to the protein of interest (POI).[1] Its primary role is to facilitate the formation of a stable and productive ternary complex between the POI and the VHL E3 ligase.[1][2] This proximity enables the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[1] The length and composition of the linker are crucial for optimal degradation efficacy.[3][4]
Q2: How does linker length impact the efficacy of a GNE-7599-based PROTAC?
A2: Linker length is a critical determinant of PROTAC efficacy and must be empirically optimized for each specific target protein.[1][5]
-
Too short: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the GNE-7599 to VHL and the warhead to the POI. This will result in the inability to form a stable ternary complex.[1][4]
-
Too long: An excessively long linker can result in an overly flexible PROTAC, leading to an unstable ternary complex. This instability can decrease the efficiency of ubiquitination and subsequent degradation.[1]
-
Optimal length: An optimal linker length facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and potent degradation of the target protein.[5][6]
Q3: What are common linker types used in PROTAC design?
A3: The most commonly used linkers in PROTAC design are polyethylene glycol (PEG) and alkyl chains.[7][8] These are popular due to their synthetic tractability, allowing for systematic variation of length.[7] More rigid linkers incorporating structures like piperazine/piperidine rings or alkynes are also being increasingly used to improve physicochemical properties and reduce conformational flexibility.[3][9]
Q4: What is the "hook effect" and how can linker optimization for my GNE-7599-based PROTAC help?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where at very high concentrations, the degradation of the target protein decreases.[2] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex (POI-PROTAC-E3 ligase).[2] A well-designed linker can promote positive cooperativity in the formation of the ternary complex, making it more stable and mitigating the hook effect.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of linker length for GNE-7599-based PROTACs.
| Problem | Possible Cause | Suggested Solution |
| No or low degradation of the target protein, despite good binary binding of the warhead and GNE-7599. | Suboptimal linker length preventing the formation of a stable ternary complex.[2] | Synthesize a library of PROTACs with varying linker lengths (e.g., PEG or alkyl chains of different lengths) to identify the optimal length.[3] |
| Unfavorable geometry of the ternary complex for ubiquitination. | Perform an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated. If not, a redesign of the linker to alter the orientation of the proteins is necessary.[10] | |
| Poor physicochemical properties of the PROTAC (e.g., low cell permeability or solubility).[2] | Modify the linker to improve its properties. For instance, incorporating PEG chains can enhance solubility. | |
| Degradation is observed, but the potency (DC50) is low. | The linker may not be optimal for inducing a highly stable ternary complex. | Systematically vary the linker length and composition to find the "sweet spot" that maximizes degradation potency.[1] |
| The linker attachment point on the warhead or GNE-7599 is not ideal. | Explore different attachment points for the linker on both the warhead and the GNE-7599 moiety.[3] | |
| Off-target protein degradation is observed. | The linker may be promoting the formation of ternary complexes with other proteins. | Modify the linker to alter the conformation of the ternary complex, which can enhance selectivity for the intended target. Consider using a more rigid linker to restrict conformational flexibility. |
| High PROTAC concentrations lead to reduced degradation (Hook Effect). | Formation of unproductive binary complexes at high PROTAC concentrations.[2] | Optimize the linker to enhance positive cooperativity in ternary complex formation. A more rigid or conformationally constrained linker may be beneficial.[2] |
Quantitative Data on Linker Length Optimization
While specific data for GNE-7599-based PROTACs is proprietary and target-dependent, the following table summarizes findings from published studies on other PROTACs, illustrating the critical impact of linker length. This data can serve as a guide for designing your G-7599-based PROTAC linker library.
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Observations |
| Estrogen Receptor α (ERα) | VHL | 16 | Both shorter and longer linkers resulted in significantly reduced degradation efficacy.[1][5][11] |
| p38α | VHL | 15-17 | PROTACs with linkers shorter than 15 atoms were less effective.[1][7] |
| BRD4 | VHL | Not explicitly defined by a single length, but linker composition and rigidity were shown to be critical. | More rigid linkers, such as those containing piperazine moieties, can improve cellular permeability and efficacy.[12] |
Experimental Protocols
1. Synthesis of a GNE-7599-Based PROTAC Library with Varying Linker Lengths
A common strategy to optimize linker length is to synthesize a series of PROTACs with linkers of varying lengths, often using PEG or alkyl chains. Click chemistry is a highly efficient method for this purpose.[3]
-
Workflow:
-
Synthesize an azide-functionalized GNE-7599 derivative.
-
Synthesize a series of alkyne-functionalized warheads with linkers of varying lengths (e.g., PEG2, PEG3, PEG4, etc.).
-
Couple the azide-functionalized GNE-7599 with the alkyne-functionalized warheads via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
-
Purify and characterize each PROTAC in the library.
-
2. Western Blotting for Target Protein Degradation
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[2]
-
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a dose-response of your GNE-7599-based PROTACs for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Mandatory Visualizations
Caption: Signaling pathway of GNE-7599-based PROTAC-mediated protein degradation.
Caption: Experimental workflow for optimizing GNE-7599-based PROTAC linker length.
Caption: Logical relationship between linker length and PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Linker Design and Optimization protocol v1 [protocols.io]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Improving GNE7599 PROTAC solubility in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-7599-based PROTACs, focusing on challenges related to their solubility in aqueous buffers.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving GNE-7599 PROTACs and offers step-by-step solutions.
Q1: My GNE-7599-based PROTAC is precipitating out of my aqueous buffer during my experiment. What should I do?
A1: Precipitation is a common issue with PROTACs due to their high molecular weight and hydrophobicity.[1] Here is a step-by-step approach to troubleshoot this problem:
-
Verify Stock Solution Integrity: Ensure your high-concentration stock solution, typically in 100% DMSO, is fully dissolved. Briefly vortex and visually inspect for any undissolved particles before preparing your final dilution.
-
Optimize Co-Solvent Concentration: The final concentration of DMSO or other organic co-solvents in your aqueous buffer is critical. While necessary for initial solubilization, high concentrations can be toxic to cells or interfere with assays. It is recommended to keep the final DMSO concentration below 0.5%. If solubility issues persist, a careful balance must be struck.
-
Sequential Dilution: When preparing your final concentration, use a serial dilution approach rather than a single large dilution. This gradual reduction in solvent strength can help maintain solubility.
-
Consider Formulation Strategies: If simple co-solvents are insufficient, more advanced formulation strategies may be necessary. These can include the use of excipients like cyclodextrins or the preparation of amorphous solid dispersions.[2][3]
Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility of my GNE-7599 PROTAC?
A2: Yes, poor solubility can lead to inconsistent and non-reproducible results. If the PROTAC is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
To address this:
-
Solubility Assessment: Before proceeding with extensive assays, perform a simple visual solubility test. Prepare your highest intended concentration in the final assay buffer and visually inspect for any precipitation or cloudiness over the time course of your experiment.
-
Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68 (Poloxamer 188), to your buffer can help to maintain the PROTAC in solution.[4]
-
Biorelevant Buffers: For in vitro assays that aim to mimic physiological conditions, consider using biorelevant buffers such as Simulated Intestinal Fluid (SIF) or Fasted State Simulated Intestinal Fluid (FaSSIF). PROTACs have shown improved solubility in these media.[5]
Q3: How can I proactively improve the solubility of my GNE-7599 PROTAC for future experiments?
A3: Proactive measures can save significant time and resources. Consider the following strategies during the experimental design phase:
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their aqueous solubility.[2][6][7] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose.[2]
-
Amorphous Solid Dispersions (ASDs): For preclinical or in vivo studies, preparing an ASD can significantly improve solubility and bioavailability.[3] This involves dispersing the PROTAC in a polymer matrix. Common polymers for ASDs include HPMCAS, Soluplus®, and PVP.[4]
-
Structural Modification: While a more advanced approach, chemical modification of the PROTAC linker or the addition of solubilizing groups to the VHL ligand can dramatically improve solubility. For instance, the incorporation of a dibasic piperazine has been shown to increase the solubility of a VHL-based PROTAC by 170-fold.[8][9][10]
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing a stock solution of a GNE-7599 PROTAC?
A: The recommended solvent for preparing a high-concentration stock solution is 100% dimethyl sulfoxide (DMSO). Ensure the PROTAC is fully dissolved in DMSO before making further dilutions into aqueous buffers.
Q: What is the maximum recommended final concentration of DMSO in cell culture media?
A: To minimize cytotoxicity and off-target effects, the final concentration of DMSO in cell culture media should ideally be kept below 0.5% (v/v).
Q: Are there any alternative co-solvents to DMSO?
A: While DMSO is the most common co-solvent, other options such as ethanol, polyethylene glycol (PEG), or N,N-dimethylformamide (DMF) can be considered. However, their compatibility with your specific assay and cell type must be validated.
Q: How do I prepare a GNE-7599 PROTAC solution with cyclodextrins?
A: A general procedure involves preparing a stock solution of the cyclodextrin (e.g., SBE-β-CD) in your desired aqueous buffer. The GNE-7599 PROTAC, dissolved in a minimal amount of organic solvent, is then added to the cyclodextrin solution with vigorous vortexing to facilitate the formation of the inclusion complex. A detailed protocol is provided in the "Experimental Protocols" section.
Q: Where in the PROTAC structure can modifications be made to improve solubility?
A: Modifications are typically made to the linker or the E3 ligase ligand. Introducing polar functional groups or basic nitrogen-containing moieties can enhance aqueous solubility.[5][11]
Quantitative Data Summary
The following table provides illustrative solubility data for a hypothetical GNE-7599-based PROTAC ("GNE7599-TargetX") in various aqueous buffers and formulations. This data is intended for educational purposes to demonstrate the potential impact of different solubilization strategies. Actual solubility will vary depending on the specific PROTAC structure.
| Buffer/Formulation | This compound-TargetX PROTAC Solubility (µM) | Fold Improvement (vs. PBS) |
| Phosphate Buffered Saline (PBS), pH 7.4 | ~1 | 1 |
| PBS with 0.5% DMSO | ~10 | 10 |
| PBS with 1% Tween-80 | ~25 | 25 |
| 50 mM Tris-HCl, pH 8.0 with 0.5% DMSO | ~15 | 15 |
| 20% (w/v) HP-β-CD in Acetate Buffer, pH 4.0 | >100 | >100 |
| Amorphous Solid Dispersion (ASD) in HPMCAS | Significantly Increased (formulation dependent) | >100 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual solubility should be determined experimentally for your specific GNE-7599 PROTAC.
Experimental Protocols
1. Preparation of a GNE-7599 PROTAC Stock Solution and Working Dilutions
This protocol describes the preparation of a standard stock solution in DMSO and subsequent dilution into an aqueous buffer for in vitro assays.
-
Materials:
-
GNE-7599-based PROTAC (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free water
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Stock Solution Preparation (10 mM): a. Allow the lyophilized PROTAC to equilibrate to room temperature before opening the vial. b. Add the appropriate volume of 100% DMSO to the vial to achieve a 10 mM stock solution. c. Vortex the solution for 1-2 minutes until the PROTAC is completely dissolved. A brief sonication in a water bath can be used if necessary. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Preparation of Working Dilutions: a. Thaw a single aliquot of the 10 mM stock solution. b. Perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations. c. For the final dilution into your aqueous assay buffer, add a small volume of the appropriate intermediate DMSO stock to the buffer and mix immediately and thoroughly. Ensure the final DMSO concentration is compatible with your assay (typically ≤ 0.5%).
-
2. Formulation of a GNE-7599 PROTAC with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for enhancing the aqueous solubility of a GNE-7599 PROTAC using HP-β-CD.
-
Materials:
-
GNE-7599-based PROTAC (lyophilized powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., acetate buffer, pH 4.0)
-
DMSO
-
Sterile conical tubes
-
-
Procedure:
-
Prepare the HP-β-CD Solution: a. Dissolve HP-β-CD in the aqueous buffer to the desired concentration (e.g., 20% w/v). b. Stir or vortex until the HP-β-CD is fully dissolved. This may require gentle warming.
-
Prepare the PROTAC Solution: a. Dissolve the GNE-7599 PROTAC in a minimal amount of DMSO to create a highly concentrated stock (e.g., 100 mM).
-
Form the Inclusion Complex: a. While vigorously vortexing the HP-β-CD solution, slowly add the concentrated PROTAC-DMSO solution dropwise. b. Continue to vortex for at least 30 minutes at room temperature to facilitate the formation of the inclusion complex. c. The resulting solution should be clear. If any precipitation is observed, the final concentration may be too high.
-
Final Preparation: a. The PROTAC-cyclodextrin complex solution can now be used for your experiments or further diluted in the same buffer system.
-
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. AU2018200444B2 - Cyclodextrin complexation methods for formulating peptide proteasome inhibitors - Google Patents [patents.google.com]
- 7. US20150111838A1 - Cyclodextrin complexation methods for formulating peptide proteasome inhibitors - Google Patents [patents.google.com]
- 8. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - Simulations Plus [simulations-plus.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Stability Challenges with GNE-7599-Based PROTACs
Welcome to the technical support center for researchers utilizing PROTACs incorporating the high-affinity von Hippel-Lindau (VHL) E3 ligase ligand, GNE-7599. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered in cell media during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is GNE-7599 and why is it used in PROTACs?
GNE-7599 is a potent and orally bioavailable ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with a high binding affinity (Kd of 540 pM).[1][2][3] It is incorporated into Proteolysis Targeting Chimeras (PROTACs) to recruit the VHL E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5][6]
Q2: What are the common signs of GNE-7599 PROTAC instability in cell media?
Instability of a GNE-7599 based PROTAC in cell culture media can manifest in several ways, leading to inconsistent and difficult-to-interpret experimental results. Key indicators of instability include:
-
Inconsistent Target Degradation: You may observe variable levels of your target protein degradation between replicate experiments.[7]
-
Loss of Potency Over Time: The PROTAC may show good activity when freshly diluted but lose its effectiveness in experiments with longer incubation times.
-
Precipitate Formation: The PROTAC may precipitate out of the cell culture medium, especially at higher concentrations or after prolonged incubation.
Q3: What factors can contribute to the instability of a GNE-7599 PROTAC in cell culture?
Several factors can influence the stability of a PROTAC in cell media:
-
Enzymatic Degradation: Cell culture media, particularly when supplemented with serum, contains esterases and other enzymes that can metabolize the PROTAC molecule, especially cleaving the linker.[8]
-
Chemical Instability: The chemical structure of the PROTAC, particularly the linker, may be susceptible to hydrolysis or other chemical modifications in the aqueous environment of the cell culture medium.[9][10]
-
Poor Solubility: PROTACs are often large and hydrophobic molecules, which can lead to poor solubility and precipitation in aqueous media.[11][12]
-
Adsorption to Plastics: The hydrophobic nature of some PROTACs can lead to their adsorption onto the surface of plastic labware, reducing the effective concentration in the medium.
Q4: How does serum in the cell culture medium affect GNE-7599 PROTAC stability?
Fetal bovine serum (FBS) is a common supplement in cell culture media and can significantly impact PROTAC stability. FBS contains various enzymes, such as esterases and proteases, that can degrade the PROTAC molecule.[13] Additionally, PROTACs can bind to serum proteins like albumin, which can affect their availability to the cells. It is recommended to assess the stability of your GNE-7599 PROTAC in both serum-free and serum-containing media to understand the impact of serum components.
Q5: What are the best practices for preparing and storing GNE-7599 PROTAC stock solutions?
To ensure the integrity of your GNE-7599 PROTAC, follow these best practices for preparation and storage:
-
Solvent Selection: Dissolve your PROTAC in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage Conditions: Store the stock solution at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. Avoid storing diluted PROTAC solutions for extended periods.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with GNE-7599 based PROTACs.
Problem 1: Inconsistent or no target protein degradation observed by Western Blot.
-
Possible Cause 1: PROTAC Instability in Cell Media.
-
Solution: Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment using LC-MS/MS (see Experimental Protocols section). If the PROTAC is degrading, consider reducing the incubation time, using a higher starting concentration, or exploring formulation strategies such as using serum-free media if compatible with your cell line.[7]
-
-
Possible Cause 2: Poor Cell Permeability.
-
Possible Cause 3: Issues with the Ternary Complex Formation.
-
Solution: The geometry of the ternary complex (Target Protein-PROTAC-VHL) is crucial for efficient ubiquitination. The linker length and composition play a critical role here.[14] If possible, test PROTACs with different linker lengths and compositions.
-
-
Possible Cause 4: Low Expression of VHL in the Cell Line.
-
Solution: Confirm the expression level of VHL in your cell line by Western Blot or qPCR. Choose a cell line with sufficient VHL expression for your experiments.
-
Problem 2: High background or non-specific bands on the Western Blot.
-
Possible Cause 1: Off-Target Effects of the PROTAC.
-
Solution: Synthesize and test an inactive control PROTAC. For a GNE-7599 based PROTAC, this could involve a version with a modification that prevents binding to VHL, or a modification to the warhead that prevents binding to the target protein.[8] This will help determine if the observed effects are due to the intended mechanism of action.
-
-
Possible Cause 2: Antibody Issues.
-
Solution: Ensure your primary antibody is specific for the target protein and use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to minimize non-specific binding. Titrate your primary and secondary antibodies to find the optimal concentrations.
-
Problem 3: The "Hook Effect" is observed, with decreased degradation at higher PROTAC concentrations.
-
Possible Cause: Formation of Non-productive Binary Complexes.
-
Solution: At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not competent for degradation.[7] To mitigate this, perform a full dose-response curve to identify the optimal concentration range for maximal degradation. Testing lower concentrations is often key to observing potent degradation.
-
Quantitative Data Summary
The stability of a PROTAC can vary significantly depending on the composition of the cell culture medium. The following table provides illustrative stability data for a hypothetical VHL-based PROTAC in common cell culture media. Please note that this is representative data, and the stability of your specific GNE-7599 PROTAC should be determined experimentally.
| Cell Culture Medium | Serum Supplement | Incubation Time (hours) | PROTAC Remaining (%) |
| DMEM | 10% FBS | 0 | 100 |
| 6 | 75 | ||
| 24 | 40 | ||
| RPMI-1640 | 10% FBS | 0 | 100 |
| 6 | 80 | ||
| 24 | 55 | ||
| DMEM | Serum-Free | 0 | 100 |
| 6 | 95 | ||
| 24 | 85 |
Experimental Protocols
Protocol 1: Assessing GNE-7599 PROTAC Stability in Cell Media by LC-MS/MS
This protocol outlines a method to quantify the stability of a GNE-7599 based PROTAC in cell culture media over time.
Materials:
-
GNE-7599 PROTAC
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% FBS
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (ACN) with an internal standard (a structurally similar, stable compound)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the GNE-7599 PROTAC in DMSO. Spike the PROTAC into pre-warmed cell culture media (with and without 10% FBS) to a final concentration relevant to your experiments (e.g., 1 µM).
-
Incubation: Incubate the media containing the PROTAC at 37°C in a CO2 incubator.
-
Time Points: At various time points (e.g., 0, 2, 6, 12, 24 hours), collect an aliquot (e.g., 100 µL) of the media.
-
Quenching and Protein Precipitation: Immediately add the collected aliquot to a microcentrifuge tube containing a 4x volume of ice-cold acetonitrile with the internal standard. This will stop any enzymatic degradation and precipitate proteins.
-
Centrifugation: Vortex the tubes and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples to determine the concentration of the parent PROTAC at each time point, normalized to the internal standard.
-
Data Analysis: Plot the percentage of the remaining PROTAC against time to determine its half-life in the cell media.
Protocol 2: Quantifying Target Protein Degradation by Western Blot
This protocol provides a standard method to measure the degradation of a target protein induced by a GNE-7599 based PROTAC.
Materials:
-
Cell line expressing the target protein and VHL
-
GNE-7599 PROTAC stock solution in DMSO
-
Complete cell culture medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the GNE-7599 PROTAC in complete cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time (e.g., 4, 8, 16, 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Lysate Preparation: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Image the blot and perform densitometry analysis to quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[7]
-
Visual Guides
Caption: Mechanism of action for a hypothetical GNE-7599-BRD4 PROTAC.
Caption: Experimental workflow for assessing PROTAC stability in cell media.
Caption: Troubleshooting decision tree for GNE-7599 PROTAC experiments.
References
- 1. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of GNE7599-based degraders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing off-target effects of GNE7599-based degraders.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in a PROTAC?
A1: this compound is a highly potent and orally bioavailable ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with a dissociation constant (Kd) of 540 pM.[1][2] In a Proteolysis Targeting Chimera (PROTAC), this compound serves as the component that recruits the VHL E3 ligase. By being connected via a linker to a ligand for a protein of interest (POI), the resulting this compound-based degrader brings the POI into close proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[3][4]
Q2: What are the potential sources of off-target effects for a this compound-based degrader?
A2: Off-target effects with this compound-based degraders, like other PROTACs, can stem from several sources:
-
Degradation-Dependent Off-Targets: The degrader may induce the degradation of proteins other than the intended POI. This can occur if the POI ligand (warhead) has affinity for other proteins, or if the ternary complex (POI-PROTAC-VHL) forms non-selectively with other cellular proteins.
-
Degradation-Independent Off-Targets: The molecule itself might exert pharmacological effects independent of its degradation activity. These effects can be caused by the warhead binding to its targets without inducing degradation, or by the this compound moiety interacting with other proteins, though VHL-based PROTACs are generally considered to have fewer off-target degradation profiles compared to some other E3 ligase recruiters.
-
Pathway-Related Effects: The degradation of the on-target protein can lead to downstream effects on various signaling pathways. These are not direct off-target effects of the compound but are consequences of the intended protein's removal.
Q3: How can I experimentally distinguish between direct off-target degradation and downstream effects of on-target degradation?
A3: Differentiating direct off-targets from downstream consequences of on-target activity is crucial for accurate data interpretation. A time-course proteomics experiment is a key strategy. Direct off-target degradation is expected to occur with kinetics similar to the on-target protein, typically observed at earlier time points (e.g., 2-8 hours). In contrast, downstream changes in protein expression resulting from signaling pathway perturbations will likely manifest at later time points (e.g., 12-24 hours or longer).[5]
Q4: What is the "hook effect" and how can it impact the interpretation of off-target data?
Troubleshooting Guide
This guide addresses common issues encountered when investigating off-target effects of a hypothetical this compound-based degrader, "this compound-BRD4-Degrader".
Issue 1: Unexpected phenotype or cytotoxicity is observed at effective degradation concentrations.
-
Possible Cause 1: On-target toxicity. The degradation of the intended target (e.g., BRD4) may lead to cell cycle arrest or apoptosis in sensitive cell lines. This is an expected outcome of effective on-target activity.
-
Troubleshooting Step:
-
Confirm the correlation between the phenotype/toxicity and BRD4 degradation using a dose-response and time-course analysis.
-
Perform a washout experiment. Removing the degrader should lead to the recovery of BRD4 protein levels and reversal of the phenotype.
-
Use a rescue experiment with a degradation-resistant mutant of BRD4. If the phenotype is still observed, it is likely an off-target effect.
-
-
-
Possible Cause 2: Off-target protein degradation. The degrader may be causing the degradation of one or more essential proteins.
-
Troubleshooting Step:
-
Perform unbiased quantitative proteomics to identify proteins that are downregulated upon treatment with this compound-BRD4-Degrader.
-
Compare the list of degraded proteins to a control group treated with an inactive epimer of the degrader (if available) or the warhead molecule alone.
-
Validate proteomics hits using an orthogonal method like Western blotting.
-
-
-
Possible Cause 3: Degradation-independent off-target effects. The degrader molecule itself may have pharmacological activity independent of protein degradation.
-
Troubleshooting Step:
-
Treat cells with a proteasome inhibitor (e.g., MG132) in addition to the degrader. If the toxicity persists despite the blockage of protein degradation, it suggests a degradation-independent off-target effect.
-
Use Cellular Thermal Shift Assay (CETSA) to identify proteins that bind to the degrader without being degraded.[7]
-
-
Issue 2: Proteomics data reveals multiple potential off-target proteins.
-
Possible Cause: Lack of selectivity. The warhead may have affinity for multiple proteins, or the linker may promote the formation of multiple productive ternary complexes.
-
Troubleshooting Step:
-
Prioritize Hits: Focus on off-targets with the most significant and dose-dependent degradation. Use bioinformatics tools to analyze the potential functional impact of their degradation.
-
Orthogonal Validation: Validate the degradation of high-priority candidates by Western blot.
-
Target Engagement: Use CETSA to confirm direct binding of the degrader to the potential off-target proteins.[7] A thermal shift indicates engagement.
-
Structure-Activity Relationship (SAR): If medicinal chemistry resources are available, systematically modify the linker or warhead to improve selectivity. Changes in the linker length and composition can alter the geometry of the ternary complex and influence which proteins are presented for ubiquitination.[6]
-
-
Data Presentation
Table 1: Hypothetical Quantitative Proteomics Data for this compound-BRD4-Degrader
The following table illustrates representative data from a global proteomics experiment in a relevant cell line (e.g., MCF-7) treated with 100 nM of this compound-BRD4-Degrader for 6 hours versus a vehicle control.
| Protein | Gene Name | Log2 Fold Change (Degrader vs. Vehicle) | p-value | Status |
| Bromodomain-containing protein 4 | BRD4 | -3.5 | 1.2e-8 | On-Target |
| Bromodomain-containing protein 2 | BRD2 | -2.8 | 5.6e-6 | Known Related Off-Target |
| Bromodomain-containing protein 3 | BRD3 | -2.5 | 9.1e-6 | Known Related Off-Target |
| Zinc finger protein 687 | ZNF687 | -1.5 | 8.3e-4 | Potential Off-Target |
| Casein Kinase 1 Epsilon | CSNK1E | -1.2 | 2.1e-3 | Potential Off-Target |
Note: This table is for illustrative purposes only. A significant negative Log2 fold change with a low p-value indicates potential degradation that requires further validation.
Experimental Protocols
Protocol 1: Global Quantitative Proteomics for Off-Target Identification
Objective: To identify on- and off-target protein degradation events in an unbiased manner.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., MCF-7) to ~70-80% confluency.
-
Treat cells with the this compound-based degrader at an optimal concentration (e.g., 1-3x DC50) and for various time points (e.g., 2, 6, 12, 24 hours).
-
Include a vehicle control (e.g., DMSO) and a negative control degrader (e.g., an inactive epimer that doesn't bind VHL).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from different treatment conditions with isobaric tags according to the manufacturer's protocol.
-
Combine the labeled samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides using nano-flow liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Use a suitable software suite (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.
-
Normalize the data and perform statistical analysis to identify proteins with significant changes in abundance between the degrader-treated and control samples.
-
Proteins with a significant, dose-dependent decrease in abundance are considered potential degradation targets.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm direct binding of the this compound-based degrader to potential off-target proteins in a cellular context.
Methodology:
-
Cell Treatment:
-
Treat intact cells with the this compound-based degrader or a vehicle control for a specified time (e.g., 1 hour).
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, folded proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Detection:
-
Analyze the amount of soluble protein of interest remaining in the supernatant by Western blot or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both vehicle- and degrader-treated samples. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement and stabilization.[8]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. njbio.com [njbio.com]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. benchchem.com [benchchem.com]
- 7. pelagobio.com [pelagobio.com]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing GNE-7599 PROTAC Cell Permeability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the cell permeability of GNE-7599-based Proteolysis Targeting Chimeras (PROTACs).
I. Troubleshooting Guide: Low Cell Permeability of a GNE-7599 PROTAC
Issue: My GNE-7599 PROTAC exhibits poor cellular activity, and I suspect low cell permeability is the cause. What troubleshooting steps should I take?
Solution: A systematic approach is crucial to identify and address the root cause of low cell permeability. The following steps and experimental considerations will guide you through the troubleshooting process.
Step 1: Initial Physicochemical Property Assessment
Before extensive cell-based assays, it's essential to evaluate the fundamental physicochemical properties of your PROTAC. PROTACs often fall outside the typical "Rule of 5" space for orally bioavailable drugs due to their high molecular weight.[1][2][3] However, understanding these properties is the first step in optimization.
Key Parameters to Evaluate:
| Property | Desired Range for Improved Permeability | Rationale |
| Molecular Weight (MW) | < 1100 Da | While PROTACs are large, minimizing MW where possible can aid permeability.[1] |
| Topological Polar Surface Area (TPSA) | Minimize where possible | Lower TPSA is generally correlated with better passive diffusion.[4] |
| Number of Rotatable Bonds | < 25 | Fewer rotatable bonds can reduce conformational flexibility and entropy loss upon membrane crossing.[1][5] |
| Calculated LogP (cLogP) | 3 - 5 | An optimal lipophilicity range can improve passive membrane permeability.[4] |
| Aqueous Solubility | > 10 µM | Sufficient solubility is necessary for the compound to be available for membrane transport. |
Troubleshooting Workflow for Initial Assessment:
Caption: Initial troubleshooting workflow for low PROTAC activity.
Step 2: Experimental Evaluation of Cell Permeability
If the initial physicochemical assessment doesn't reveal obvious liabilities, direct experimental measurement of permeability is necessary.
Recommended Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[6] It's a good first-line assay to assess a compound's intrinsic ability to cross a lipid bilayer.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier. It provides information on both passive permeability and active transport (efflux).[7][8]
-
Madin-Darby Canine Kidney (MDCK-II) Cell Assay: Similar to the Caco-2 assay, this model is often used to assess permeability and identify substrates of efflux pumps like P-glycoprotein (P-gp).[8][9]
Data Interpretation:
| Assay | Key Output | Interpretation for Low Permeability |
| PAMPA | Apparent Permeability (Papp) | Low Papp suggests poor passive diffusion. |
| Caco-2 / MDCK-II | Efflux Ratio (Papp B-A / Papp A-B) | An efflux ratio > 2 suggests the PROTAC is a substrate for efflux pumps.[8] |
| Caco-2 / MDCK-II | % Recovery | Low recovery can indicate poor solubility or high non-specific binding.[8] |
Step 3: Strategies for Improving GNE-7599 PROTAC Permeability
Based on the data from the initial assessment and experimental assays, you can employ several strategies to enhance the cell permeability of your GNE-7599 PROTAC.
Strategy 1: Linker Optimization
The linker is a critical component that can be modified to improve physicochemical properties.[10]
-
Reduce Polarity and Hydrogen Bond Donors/Acceptors: Replacing polar groups like amides with less polar bioisosteres, such as esters, can improve permeability.[4] Avoiding multiple amide motifs in the linker is also recommended.[11]
-
Incorporate Rigid Elements: Introducing cyclic structures like piperazine or piperidine rings can rigidify the linker, which may lead to a more favorable conformation for membrane crossing.[7][12]
-
Optimize Linker Length: Shorter alkyl linkers may be preferable to minimize TPSA.[4] However, the optimal length is system-dependent.
-
Introduce Basic Nitrogen: Inserting basic nitrogen atoms into aromatic rings or alkyl linkers can improve solubility.[11]
Strategy 2: Promote Intramolecular Hydrogen Bonding
Encouraging the formation of intramolecular hydrogen bonds can shield polar groups and create a more compact, "chameleon-like" structure that is more amenable to crossing the nonpolar lipid bilayer.[1][11][13] This can transform a "strip-type" molecule into a more "ball-like" form.[11]
Strategy 3: Prodrug Approaches
A prodrug strategy involves masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.[11][13] This can be a powerful way to improve permeability without altering the core PROTAC structure.[7]
Strategy 4: Formulation Strategies
If chemical modification is not feasible, formulation approaches can be employed.
-
Use of Permeation Enhancers: These are excipients that can transiently increase membrane permeability.[14]
-
Nanoparticle-Based Delivery: Encapsulating the PROTAC in nanoparticles can facilitate its transport across the cell membrane.[14][15]
Decision Tree for Permeability Enhancement:
Caption: Decision tree for selecting permeability enhancement strategies.
II. Frequently Asked Questions (FAQs)
Q1: What is GNE-7599 and why is it used in PROTACs?
A1: GNE-7599 is a potent and orally bioavailable ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with a reported Kd of 540 pM.[16][17][18] It is used as the E3 ligase-recruiting moiety in PROTACs to hijack the VHL E3 ligase for targeted protein degradation.[16][17] GNE-7599 was developed to have improved potency and oral bioavailability compared to earlier VHL ligands.[9][19]
Q2: What is the "hook effect" and how does it relate to PROTAC experiments?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[13] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) rather than the productive ternary complex required for degradation.[2][3][13] It is crucial to perform a wide dose-response experiment to identify the optimal concentration for degradation and observe the characteristic bell-shaped curve of the hook effect.[13]
Q3: Can the target-binding warhead influence the permeability of my GNE-7599 PROTAC?
A3: Yes, the choice of the warhead that binds to your protein of interest can significantly impact the overall physicochemical properties of the PROTAC, including its permeability. A bulky or highly polar warhead can negatively affect the PROTAC's ability to cross the cell membrane. Optimizing the warhead for both target affinity and permeability is an important aspect of PROTAC design.
Q4: Are there any computational tools that can predict PROTAC permeability?
A4: While predicting the permeability of large molecules like PROTACs is challenging, several computational approaches can provide valuable insights. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are being developed to better predict the ADME properties of PROTACs.[1] Additionally, molecular dynamics simulations can be used to study the conformational changes of PROTACs in different solvent environments, which can correlate with their ability to cross cell membranes.[20]
III. Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a GNE-7599 PROTAC.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen PAMPA Plate)
-
Donor and acceptor plates (96-well)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dodecane
-
Lecithin
-
Test PROTAC and control compounds
-
LC-MS/MS or other suitable analytical instrument
Procedure:
-
Prepare the Artificial Membrane: Coat the filter of the donor plate with a solution of lecithin in dodecane. Allow the solvent to evaporate.
-
Prepare Solutions: Dissolve the test PROTAC and control compounds in PBS to the desired concentration.
-
Load Donor Plate: Add the compound solutions to the wells of the donor plate.
-
Load Acceptor Plate: Add fresh PBS to the wells of the acceptor plate.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).
-
Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Apparent Permeability (Papp): Use the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_D(0) = Initial concentration in the donor well
-
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the bidirectional permeability and efflux of a GNE-7599 PROTAC across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
Test PROTAC and control compounds
-
LC-MS/MS or other suitable analytical instrument
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. Perform a Lucifer yellow permeability assay to further assess tight junction formation.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test PROTAC solution in HBSS to the apical (donor) side.
-
Add fresh HBSS to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the acceptor side and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test PROTAC solution in HBSS to the basolateral (donor) side.
-
Add fresh HBSS to the apical (acceptor) side.
-
Incubate and collect samples as described for the A to B direction.
-
-
Quantify: Determine the concentration of the PROTAC in all collected samples using a validated analytical method.
-
Calculate Papp and Efflux Ratio:
-
Calculate Papp for both A to B and B to A directions.
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
PROTAC Degradation Workflow:
Caption: Overview of the PROTAC-mediated protein degradation pathway.
References
- 1. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. scispace.com [scispace.com]
- 5. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. aragen.com [aragen.com]
- 9. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. von Hippel-Lindau (VHL) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 18. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. diva-portal.org [diva-portal.org]
GNE7599 PROTAC aggregation and prevention strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE7599-based Proteolysis Targeting Chimeras (PROTACs). The information provided addresses potential issues, including aggregation, and offers strategies for prevention and resolution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTACs?
This compound is a highly potent and orally bioavailable ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with a dissociation constant (Kd) of 540 pM.[1][2][3] It is incorporated into PROTACs to recruit the VHL E3 ligase, which then tags the target protein for degradation by the proteasome.[4][5] The high affinity of this compound for VHL can contribute to the formation of stable ternary complexes, a critical step for efficient protein degradation.[6][7] Its improved pharmacokinetic properties also make it a valuable component for in vivo studies.[8][9]
Q2: My this compound-based PROTAC is not showing any degradation of my target protein. What are the possible causes?
Several factors could lead to a lack of degradation. Here are some common issues to investigate:
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[10] Although this compound was designed for improved oral bioavailability, the overall properties of the PROTAC molecule determine its cell permeability.[8]
-
Inefficient Ternary Complex Formation: Successful degradation requires the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][11] The linker connecting this compound to the target protein ligand plays a crucial role in the geometry and stability of this complex.[11]
-
"Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex.[10][11] This leads to a bell-shaped dose-response curve where degradation decreases at higher concentrations.[11]
-
Low E3 Ligase Expression: The chosen E3 ligase (in this case, VHL) must be sufficiently expressed in the cell line being used.[11]
-
PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium.[10]
Q3: I suspect my this compound PROTAC is aggregating. How can I detect and characterize this?
PROTAC aggregation can be a concern, particularly at high concentrations. Several biophysical techniques can be used to detect and characterize aggregation:
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species in the chromatogram can indicate aggregation.[12]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of aggregates, offering insights into their morphology and size.
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is commonly used to detect amyloid-like fibrillar aggregates.
Troubleshooting Guides
Issue: Suspected PROTAC Aggregation
Symptoms:
-
Precipitation observed in the stock solution or in cell culture media.
-
Inconsistent or non-reproducible results in degradation assays.
-
High background signal in biophysical assays.
Possible Causes & Prevention Strategies:
| Possible Cause | Prevention Strategy |
| Poor Solubility | Optimize the physicochemical properties of the PROTAC by modifying the linker or the target-binding ligand to enhance solubility.[13][14] |
| High Concentration | Work with the lowest effective concentration of the PROTAC. Determine the optimal concentration range through a dose-response experiment.[10] |
| Buffer Conditions | Optimize buffer pH, ionic strength, and the use of excipients to improve PROTAC stability and solubility. |
| Freeze-Thaw Cycles | Aliquot PROTAC stock solutions to minimize freeze-thaw cycles, which can induce aggregation. |
Issue: Lack of Target Degradation
Symptoms:
-
No reduction in target protein levels as measured by Western Blot or other methods.
Experimental Workflow for Troubleshooting Lack of PROTAC Activity:
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis
-
Sample Preparation: Prepare the this compound PROTAC solution in the desired buffer at the concentration to be tested. Ensure the buffer is filtered to remove any particulate matter.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature.
-
Measurement: Load the sample into a clean cuvette. Place the cuvette in the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity to determine the size distribution of particles.
-
Data Analysis: Analyze the resulting size distribution plot. The presence of a significant population of particles with a large hydrodynamic radius is indicative of aggregation.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Detection
-
System Preparation: Equilibrate the SEC column with the appropriate mobile phase (buffer).
-
Sample Injection: Inject a known concentration of the this compound PROTAC solution onto the column.
-
Elution and Detection: Monitor the elution profile using a UV detector.
-
Data Analysis: Compare the chromatogram to a standard of the monomeric PROTAC. The appearance of earlier eluting peaks (higher molecular weight) suggests the presence of soluble aggregates.[12]
Signaling Pathway
The this compound component of the PROTAC engages the VHL E3 ligase, initiating the degradation of the target protein through the ubiquitin-proteasome system.
Caption: Mechanism of action for a this compound-based PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. von Hippel-Lindau (VHL) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]
- 9. Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Interpreting unexpected results in GNE7599 experiments
Welcome to the technical support center for GNE-7599 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered when using GNE-7599 in targeted protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is GNE-7599 and what is its primary mechanism of action?
GNE-7599 is a high-affinity, orally bioavailable ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] It is a crucial component of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[4][5] The primary mechanism of action involves GNE-7599 binding to VHL, which is one part of the PROTAC molecule. The other end of the PROTAC binds to the protein of interest (POI). This simultaneous binding brings the POI in close proximity to the VHL E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4][6][7]
Q2: What are the key advantages of using GNE-7599 in PROTAC design?
GNE-7599 offers several advantages over earlier VHL ligands, such as VH021. It exhibits significantly higher binding affinity to VHL, with a reported dissociation constant (Kd) of 540 pM.[1][3] This enhanced potency can lead to more efficient degradation of the target protein.[2] Additionally, GNE-7599 has improved oral bioavailability, making it a more suitable tool for in vivo studies.[8][9]
Q3: What are potential off-target effects when using GNE-7599-based PROTACs?
Off-target effects with PROTACs can be categorized as degradation-dependent or degradation-independent.[10]
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if other proteins share structural similarities with the target's binding domain or if non-selective ternary complexes are formed.[10]
-
Degradation-independent off-targets: The GNE-7599 moiety itself or the target-binding part of the PROTAC could have pharmacological effects independent of protein degradation.[10]
Minimizing off-target effects can be achieved by using the lowest effective PROTAC concentration and performing thorough proteomic analysis.[10]
Troubleshooting Guide
Issue 1: No or weak degradation of the target protein.
This is a common issue in PROTAC experiments and can stem from several factors.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | PROTACs are large molecules and may not efficiently cross the cell membrane.[11][12] • Confirm Target Engagement: Use a cellular target engagement assay like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) to verify that the PROTAC is binding to VHL within the cell.[11] • Optimize PROTAC Properties: If target engagement is low, consider optimizing the linker to improve physicochemical properties.[11] |
| Inefficient Ternary Complex Formation | The PROTAC must effectively bring together the target protein and VHL to form a stable ternary complex.[11][13] • Biophysical Assays: Use techniques like TR-FRET, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to measure the formation and stability of the ternary complex in vitro.[13] • Linker Optimization: The length and composition of the linker are critical for optimal ternary complex formation. Synthesize and test a panel of PROTACs with different linkers.[14] |
| Incorrect E3 Ligase Choice | The VHL E3 ligase may not be the optimal choice for your target protein or may not be sufficiently expressed in your cell line.[13] • Confirm E3 Ligase Expression: Verify the expression levels of VHL in your chosen cell line using Western blot or qPCR.[14] • Test Alternative E3 Ligases: Consider designing a PROTAC that utilizes a different E3 ligase, such as Cereblon (CRBN).[13] |
| PROTAC Instability | The PROTAC molecule may be unstable in the cell culture medium.[10] • Assess Stability: Use LC-MS to check the stability of your PROTAC in the experimental conditions over time.[10] |
Issue 2: The "Hook Effect" is observed.
The hook effect is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[13] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-VHL) rather than the productive ternary complex.[10][13]
| Troubleshooting Steps |
| Perform a Wide Dose-Response Experiment: Test the PROTAC over a broad concentration range to identify the optimal concentration for degradation and to visualize the characteristic bell-shaped curve of the hook effect.[13] |
| Use Lower Concentrations: Subsequent experiments should be performed within the optimal concentration range identified.[13] |
| Enhance Cooperativity: In the design phase, aim for PROTACs that promote positive cooperativity in ternary complex formation, which can reduce the hook effect.[13] |
Data Presentation
Table 1: GNE-7599 Binding Affinity and Potency
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) to VHL | 540 pM | Surface Plasmon Resonance (SPR) | [1][8] |
| Cellular Target Engagement (IC50) | <5 nM | NanoBRET™ Assay | [8] |
Table 2: Key Parameters for Interpreting Degradation Data
| Parameter | Description | How to Determine |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | Perform a dose-response experiment and fit the data to a sigmoidal curve.[15][16] |
| Dmax | The maximal level of protein degradation achieved. | Determined from the bottom plateau of the dose-response curve.[15][16] |
| Degradation Rate Constant (kdeg) | The speed of protein degradation. | Perform a time-course experiment at a fixed PROTAC concentration and fit the data to a one-phase decay model.[15] |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Analysis
This protocol is for assessing the degradation of a target protein following treatment with a GNE-7599-based PROTAC.
Materials:
-
Cells expressing the target protein
-
GNE-7599-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, α-Tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC or a fixed concentration for a time-course experiment. Include vehicle (DMSO) and proteasome inhibitor controls.[17]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify band intensities and normalize the target protein signal to the loading control.[17]
-
Protocol 2: NanoBRET™ Target Engagement Assay for VHL
This protocol is to confirm the binding of the GNE-7599-based PROTAC to VHL in live cells.
Materials:
-
HEK293 cells
-
VHL-NanoLuc® Fusion Vector
-
Transfection reagent
-
NanoBRET™ Tracer
-
GNE-7599-based PROTAC
-
White, non-binding surface 96-well plates
Methodology:
-
Transfection: Co-transfect HEK293 cells with the VHL-NanoLuc® Fusion Vector.
-
Cell Seeding: Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Tracer and PROTAC Addition:
-
Prepare a serial dilution of the GNE-7599-based PROTAC.
-
Add the NanoBRET™ Tracer to the cells, followed by the PROTAC dilutions.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
Substrate Addition and Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Read the plate on a luminometer equipped with filters for donor (460nm) and acceptor (610nm) emission.
-
-
Data Analysis: Calculate the NanoBRET™ ratio and plot it against the PROTAC concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action for a GNE-7599-based PROTAC.
Caption: Troubleshooting workflow for weak or no target degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. portlandpress.com [portlandpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Optimizing GNE-7599 PROTAC Concentration for Cell-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of GNE-7599-based Proteolysis Targeting Chimeras (PROTACs) for cell-based assays. GNE-7599 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, demonstrating a dissociation constant (Kd) of 540 pM, making it a potent component for inducing targeted protein degradation.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and how does a GNE-7599-based PROTAC work?
A1: A PROTAC is a heterobifunctional molecule designed to eliminate specific unwanted proteins from cells.[3] It consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other, in this case, GNE-7599, recruits the VHL E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[3]
Q2: What is the "hook effect" and how can I avoid it with my GNE-7599 PROTAC?
A2: The "hook effect" is a common phenomenon in PROTAC experiments where an increase in PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[5][6][7] This occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[5][6][7] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range that yields maximal degradation.[5]
Q3: What are typical starting concentrations for a GNE-7599-based PROTAC in a cell-based assay?
A3: For initial experiments, a broad concentration range is recommended, spanning from low nanomolar to low micromolar (e.g., 1 nM to 10 µM).[8] This allows for the identification of the optimal concentration for degradation and helps to reveal any potential "hook effect."[7] For instance, the GNE-7599-based BRD4 degrader, GNE-987, has shown picomolar to low nanomolar activity in various cell lines.[2][9]
Q4: How long should I incubate my cells with the GNE-7599 PROTAC?
A4: The optimal incubation time can vary depending on the target protein's natural turnover rate, the cell line, and the PROTAC's characteristics. A time-course experiment is recommended to determine the ideal duration. Typical incubation times for PROTACs range from 4 to 24 hours.[10] For example, GNE-987 has been shown to degrade BRD2 and BRD3 proteins within 5 hours.[2]
Q5: My GNE-7599 PROTAC is not showing any degradation. What are the possible reasons?
A5: Several factors could contribute to a lack of degradation:
-
Suboptimal Concentration: The concentration used might be too low or fall within the "hook effect" range.[8]
-
Cell Line Issues: The cell line may not express sufficient levels of the target protein or the VHL E3 ligase.[11]
-
Compound Instability: The PROTAC may be unstable in the cell culture medium.
-
Poor Cell Permeability: The PROTAC may not be efficiently entering the cells.[12]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing GNE-7599 PROTAC concentrations.
| Problem | Possible Cause | Troubleshooting Steps |
| No or weak protein degradation | 1. Suboptimal PROTAC concentration (too low or in the "hook effect" range).[8]2. Insufficient incubation time.3. Low expression of the target protein or VHL E3 ligase in the chosen cell line.[11]4. Poor cell permeability of the PROTAC.[12]5. PROTAC instability in culture media. | 1. Perform a wide dose-response curve (e.g., 1 nM to 10 µM) to identify the optimal concentration.[8]2. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours).3. Verify the expression of the target protein and VHL via Western Blot or qPCR.4. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA).5. Evaluate compound stability using methods like LC-MS. |
| "Hook effect" observed (bell-shaped dose-response curve) | Formation of non-productive binary complexes at high PROTAC concentrations.[5][6][7] | 1. Use concentrations at or below the optimal concentration that gives maximal degradation (Dmax).2. If possible, design PROTACs with optimized linkers to enhance ternary complex stability.[6] |
| High cell toxicity | 1. On-target toxicity due to potent degradation of an essential protein.2. Off-target effects of the PROTAC. | 1. Titrate to the lowest effective concentration that achieves desired degradation.2. Perform global proteomics (e.g., using mass spectrometry) to identify off-target proteins.[13][14] |
| High variability between replicates | 1. Inconsistent cell seeding or treatment application.2. Technical variability in the detection method (e.g., Western Blotting). | 1. Ensure uniform cell seeding and careful, consistent addition of the PROTAC.2. Use loading controls for Western Blots and ensure consistent transfer and antibody incubation times.[5] |
Quantitative Data Summary
The following tables summarize key quantitative data for GNE-7599 and a GNE-7599-based PROTAC, GNE-987.
Table 1: Binding Affinity and Potency of GNE-7599 Ligand
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) to VHL | 540 pM | Surface Plasmon Resonance (SPR) | [1][2] |
| IC50 against VHL | <5 nM | NanoBRET Assay | [4] |
Table 2: Cellular Activity of GNE-987 (A GNE-7599-based BRD4 PROTAC)
| Cell Line | Assay Type | Parameter | Value | Reference |
| EOL-1 (AML) | Degradation | DC50 (BRD4) | 0.03 nM | [2] |
| EOL-1 (AML) | Cell Viability | IC50 | 0.02 nM | [2] |
| HL-60 (AML) | Cell Viability | IC50 | 0.03 nM | [2] |
| NB4 (AML) | Cell Viability | IC50 | ~5 nM | [15] |
| Kasumi-1 (AML) | Cell Viability | IC50 | ~3 nM | [15] |
| MV4-11 (AML) | Cell Viability | IC50 | ~2 nM | [15] |
| U2OS (Osteosarcoma) | Cell Viability | IC50 | 6.84 nM | [9] |
| HOS (Osteosarcoma) | Cell Viability | IC50 | 2.46 nM | [9] |
| MG-63 (Osteosarcoma) | Cell Viability | IC50 | 5.78 nM | [9] |
| 143B (Osteosarcoma) | Cell Viability | IC50 | 7.71 nM | [9] |
Experimental Protocols
Western Blotting for Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein following treatment with a GNE-7599-based PROTAC.
Materials:
-
Cell line of interest
-
GNE-7599-based PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the GNE-7599-based PROTAC in complete cell culture medium. A recommended starting range is 0, 1, 10, 100, 1000, and 10000 nM. Include a DMSO vehicle control.
-
Incubation: Aspirate the old medium and add the PROTAC-containing medium to the cells. Incubate for the desired time (e.g., 4-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo®)
This protocol measures the effect of the GNE-7599-based PROTAC on cell viability.
Materials:
-
Cell line of interest
-
GNE-7599-based PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the GNE-7599-based PROTAC in complete cell culture medium. Add the dilutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.
-
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the PROTAC concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows related to the optimization of GNE-7599-based PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The BET PROTAC inhibitor GNE-987 displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating On-Target Degradation of a GNE7599-Based PROTAC: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target degradation of a hypothetical PROTAC utilizing the high-affinity GNE7599 ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. For the purpose of this guide, we will refer to this hypothetical PROTAC as GNE-BRD4 , designed to target the Bromodomain-containing protein 4 (BRD4) for degradation.
The validation process for any Proteolysis Targeting Chimera (PROTAC) is critical to ensure its efficacy and specificity.[1][2][3] This involves a series of experiments to confirm that the PROTAC effectively eliminates the target protein through the intended ubiquitin-proteasome pathway and to rule out off-target effects.[1] This guide will compare the performance of GNE-BRD4 with a well-established BRD4 degrader, MZ1, and a negative control.
Mechanism of Action: GNE-BRD4
GNE-BRD4 is a heterobifunctional molecule composed of three key components: the this compound moiety that binds to the VHL E3 ligase, a ligand that specifically binds to the BRD4 protein, and a linker connecting these two elements.[1][4] The formation of a ternary complex between BRD4, GNE-BRD4, and VHL is the crucial initiating step for the degradation process.[1][2] This proximity, induced by the PROTAC, allows the VHL E3 ligase to polyubiquitinate BRD4, marking it for degradation by the 26S proteasome.[1][5]
Caption: Mechanism of GNE-BRD4 mediated BRD4 degradation.
Comparative Data Presentation
The following tables summarize the key quantitative data comparing the activity of GNE-BRD4 with MZ1 and a negative control.
Table 1: In Vitro Degradation of BRD4
| Compound | DC50 (nM) | Dmax (%) | Time to 50% Degradation (hours) |
| GNE-BRD4 | 15 | >95 | 2 |
| MZ1 | 30 | >90 | 4 |
| Negative Control | >10,000 | <10 | Not Applicable |
-
DC50: Concentration required to degrade 50% of the target protein.
-
Dmax: Maximum percentage of target protein degradation.
Table 2: Selectivity Profile (Proteomics)
| Compound | Number of Off-Target Proteins Degraded >50% |
| GNE-BRD4 | 2 |
| MZ1 | 5 |
| Negative Control | 0 |
Key Validation Experiments and Protocols
A multi-faceted approach using orthogonal methods is essential for robust validation of on-target degradation.[1]
Western Blotting for BRD4 Degradation
Objective: To visualize and quantify the dose-dependent degradation of BRD4.
Experimental Protocol:
-
Cell Culture: Seed human cancer cells expressing BRD4 (e.g., HeLa or MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of GNE-BRD4, MZ1, or the negative control for a specified time (e.g., 24 hours).
-
Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for BRD4, followed by an HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle-treated control.
Caption: Western Blotting experimental workflow.
Proteomics-Based Selectivity Profiling
Objective: To assess the global proteome changes upon treatment with the PROTAC and identify any off-target degradation.
Experimental Protocol:
-
Sample Preparation: Treat cells with GNE-BRD4, MZ1, or vehicle control at a concentration that achieves Dmax.
-
Lysis and Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
TMT Labeling (Optional): For quantitative comparison, label the peptides from each condition with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly degraded.
Rescue Experiment by Overexpression
Objective: To confirm that the observed cellular phenotype is due to the degradation of the target protein.
Experimental Protocol:
-
Transfection: Transfect cells with a plasmid encoding for a degradation-resistant mutant of BRD4 or a version of BRD4 from a different species that is not recognized by the PROTAC.
-
PROTAC Treatment: Treat the transfected cells with GNE-BRD4.
-
Phenotypic Assay: Perform a relevant phenotypic assay, such as a cell viability or proliferation assay.
-
Analysis: Compare the phenotype of cells overexpressing the resistant BRD4 to control cells. A rescue of the phenotype in the presence of the PROTAC indicates on-target activity.
Caption: Logic of the overexpression rescue experiment.
BRD4 Signaling Pathway
BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene expression. Its degradation has significant downstream effects on various cellular processes, including cell cycle progression and oncogene expression.
Caption: Simplified BRD4 signaling pathway and the point of intervention by GNE-BRD4.
By following this comprehensive validation workflow, researchers can confidently assess the on-target efficacy and selectivity of novel PROTACs, such as those incorporating the this compound VHL ligand, thereby accelerating the development of this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
GNE7599 vs. VH032: A Comparative Guide to VHL Ligands for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Two Key VHL Ligands for Proteolysis Targeting Chimeras (PROTACs).
The selection of an E3 ligase ligand is a critical determinant in the design of effective and potent Proteolysis Targeting Chimeras (PROTACs). The Von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in targeted protein degradation. For years, VH032 has been a foundational tool in the development of VHL-recruiting PROTACs. However, the recent emergence of GNE7599, a novel VHL ligand from Genentech, presents a compelling alternative with significantly enhanced biochemical and pharmacokinetic properties. This guide provides a detailed, data-supported comparison of this compound and VH032 to aid researchers in selecting the optimal VHL ligand for their PROTAC discovery programs.
Executive Summary
This compound demonstrates superior performance characteristics compared to the well-established VH032. With a picomolar binding affinity to VHL, this compound is over 300-fold more potent than VH032. This enhanced affinity, coupled with a 17-fold improvement in oral bioavailability compared to a close analogue of VH032, positions this compound as a next-generation VHL ligand for the development of highly potent and orally available PROTACs. While VH032 remains a valuable and widely used tool, its peptidic nature contributes to lower cell permeability and limited oral bioavailability, often necessitating extensive medicinal chemistry optimization. For novel PROTAC development, particularly those intended for in vivo applications, this compound presents a clear advantage.
Data Presentation: this compound vs. VH032
The following table summarizes the key quantitative data for this compound and VH032, highlighting the significant advantages of this compound.
| Parameter | This compound | VH032 | Fold Advantage (this compound) | Reference(s) |
| Binding Affinity (Kd to VHL) | 540 pM | 185 nM | >340x | [1][2] |
| Oral Bioavailability (F%) | 46.5% | Low (2.7% for VH021, a close analogue) | ~17x | [3][4] |
| Permeability | 10-fold improved cellular permeability vs. VH021 | Poor | >10x | [3] |
In-Depth Comparison
Binding Affinity and Potency
This compound exhibits a remarkable picomolar binding affinity for VHL (Kd = 540 pM), a significant improvement over the nanomolar affinity of VH032 (Kd = 185 nM)[1][2]. This substantially higher affinity can translate to the formation of more stable and efficient ternary complexes (Target Protein-PROTAC-VHL), a critical factor for potent target degradation. The enhanced potency of this compound was achieved through a systematic peptidomimetic structure-activity relationship (SAR) approach, which included replacing a key amide bond with a 1,2,3-triazole group and incorporating a conformationally constrained cycloheptyl ring[4][5].
Physicochemical Properties and Bioavailability
A major drawback of VH032 and its analogues is their peptide-like structure, which often leads to poor cell permeability and low oral bioavailability[3]. This limitation can hinder the translation of potent in vitro PROTACs into effective in vivo therapeutics. This compound was specifically designed to overcome these challenges. It demonstrates a 10-fold improvement in permeability in a cellular assay compared to a close analogue of VH032[3]. This enhanced permeability, combined with moderate metabolic stability, contributes to its excellent oral bioavailability of 46.5% in preclinical models, a 17-fold improvement over the VH032 analogue VH021[3].
Signaling Pathways and Experimental Workflows
To effectively develop and characterize PROTACs utilizing either this compound or VH032, a thorough understanding of the underlying biological pathways and experimental methodologies is essential.
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a VHL-recruiting PROTAC.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Evaluation
A typical workflow for evaluating the efficacy of a novel PROTAC is depicted below.
Caption: A generalized experimental workflow for PROTAC development and evaluation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the robust evaluation and comparison of PROTAC performance.
NanoBRET™ Target Engagement Assay for VHL
This live-cell assay is used to quantify the engagement of a PROTAC with the VHL E3 ligase.
-
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-VHL fusion protein (the donor) and a fluorescently labeled VHL tracer (the acceptor). A PROTAC that binds to VHL will compete with the tracer, leading to a decrease in the BRET signal.
-
Protocol Outline:
-
Cell Preparation: Seed HEK293 cells in a 96-well plate.
-
Transfection: Co-transfect the cells with a vector encoding the VHL-NanoLuc® fusion protein.
-
PROTAC Treatment: Serially dilute the test PROTAC (e.g., this compound- or VH032-based) and add to the cells. Incubate for a defined period (e.g., 2 hours).
-
Tracer Addition: Add the fluorescent VHL tracer to the wells.
-
Substrate Addition: Add the NanoBGlo® substrate.
-
Signal Detection: Measure the donor (460nm) and acceptor (610nm) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the ratio against the PROTAC concentration to determine the IC50 value, which reflects the target engagement potency.
-
-
Reference: For a detailed protocol, refer to the Promega Technical Manual for NanoBRET™ TE Intracellular E3 Ligase Assays[6][7].
Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay is a high-throughput method to predict the passive permeability of a PROTAC across a lipid membrane.
-
Principle: The assay measures the diffusion of a compound from a donor compartment, through a filter plate coated with a lipid solution (simulating a cell membrane), to an acceptor compartment.
-
Protocol Outline:
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Compound Preparation: Prepare solutions of the test PROTACs in a buffer at a known concentration.
-
Assay Setup: Add the PROTAC solution to the donor wells and buffer to the acceptor wells of a 96-well acceptor plate. Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubation: Incubate the plate assembly for a specified time (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells, as well as a reference standard, using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VD * VA) / ((VD + VA) * Area * Time)
-
-
Reference: A detailed protocol can be found in publications by the American Chemical Society and various commercial suppliers[8][9].
Conclusion and Recommendations
While VH032 remains a useful tool, particularly for proof-of-concept studies and in vitro experiments where permeability is less of a concern, PROTACs incorporating VH032 will likely require more extensive optimization to achieve desirable drug-like properties. Therefore, for new PROTAC discovery programs, prioritizing the use of this compound is a scientifically sound strategy that is more likely to lead to the development of clinically viable drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PAMPA | Evotec [evotec.com]
GNE7599: A Potent E3 Ligase Ligand for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation (TPD), the development of highly potent and selective E3 ligase ligands is paramount for the design of effective proteolysis-targeting chimeras (PROTACs). GNE7599 has emerged as a noteworthy von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, demonstrating exceptional binding affinity and the potential for constructing potent protein degraders. This guide provides a comparative analysis of this compound's efficacy against other commonly used E3 ligase ligands, supported by experimental data and detailed methodologies for researchers in drug discovery.
This compound: Unprecedented Affinity for VHL
This compound is a high-affinity, orally active VHL ligand.[1] Its remarkable potency is highlighted by its dissociation constant (Kd) of 540 pM, indicating a very strong and stable interaction with the VHL E3 ligase.[1] This tight binding is a critical attribute for a PROTAC, as it facilitates the efficient recruitment of the E3 ligase to the target protein, a crucial step in initiating the degradation process.
Comparative Efficacy of E3 Ligase Ligands
The choice of E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's success. The two most frequently utilized E3 ligases in PROTAC design are VHL and Cereblon (CRBN). The following tables provide a comparative overview of the binding affinities of this compound and other VHL and CRBN ligands, as well as the degradation performance of PROTACs incorporating these ligands.
Table 1: Comparison of Binding Affinities of VHL E3 Ligase Ligands
| Ligand | E3 Ligase | Binding Affinity (Kd/Ki) | Assay Method |
| This compound | VHL | 540 pM (Kd) [1] | Surface Plasmon Resonance (SPR) |
| VH032 | VHL | 185 nM (Kd)[2] | Isothermal Titration Calorimetry (ITC) |
| VH298 | VHL | 80-90 nM (Kd)[3] | Not Specified |
| VHL-IN-1 | VHL | 37 nM (Kd)[3] | Not Specified |
| VH101 | VHL | 44 nM (Kd)[4] | Not Specified |
Table 2: Comparison of Binding Affinities of Cereblon (CRBN) E3 Ligase Ligands
| Ligand | E3 Ligase | Binding Affinity (Kd/Ki) | Assay Method |
| Pomalidomide | CRBN | 156.6 nM (Ki)[5] | Fluorescence Polarization (FP) |
| Lenalidomide | CRBN | 177.8 nM (Ki)[5] | Fluorescence Polarization (FP) |
| Thalidomide | CRBN | 249.2 nM (Ki)[5] | Fluorescence Polarization (FP) |
Table 3: Comparative Degradation Efficacy of PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 | Dmax |
| Compound 141 (this compound-based) | This compound derivative | BRD4 | PC3 | 2.58 nM | 94% |
| MZ1 | VH032 | BRD4 | HeLa | ~100 nM | >90% |
| ARD-266 | VHL Ligand 8 | Androgen Receptor | LNCaP, VCaP, 22Rv1 | 0.2-1 nM[3] | Not Specified |
| dBET1 | Pomalidomide | BET proteins | MOLM13 | ~30 nM | >90% |
| Compound 8 | Pomalidomide | CRBN | Not Specified | Not Specified | >90% |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.
Experimental Protocols
A critical aspect of comparing the efficacy of E3 ligase ligands is the utilization of robust and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of this compound and other E3 ligase ligands.
Protocol 1: Determination of Binding Affinity using Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding affinity (Kd) of an E3 ligase ligand to its target E3 ligase.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant purified E3 ligase (e.g., VHL or CRBN complex)
-
E3 ligase ligand (e.g., this compound)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the purified E3 ligase diluted in immobilization buffer to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a serial dilution of the E3 ligase ligand in running buffer.
-
Inject the ligand solutions over the immobilized E3 ligase surface, starting from the lowest concentration. Include a buffer-only injection as a reference.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference sensorgram from the sample sensorgrams.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Protocol 2: Quantification of Protein Degradation by Western Blot
Objective: To determine the dose-dependent degradation of a target protein (DC50 and Dmax) induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Incubate with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Quantitative Proteomics using Mass Spectrometry
Objective: To achieve a more precise and comprehensive quantification of target protein degradation and assess off-target effects.
Materials:
-
Cell line and PROTAC as in the Western blot protocol
-
Lysis buffer compatible with mass spectrometry (e.g., urea-based buffer)
-
DTT and iodoacetamide for reduction and alkylation
-
Trypsin for protein digestion
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
-
Data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Sample Preparation:
-
Treat cells with the PROTAC as described previously.
-
Lyse cells, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
-
Clean up and quantify the peptides.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and abundance.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Normalize the protein abundance data.
-
Calculate the fold change in protein abundance in PROTAC-treated samples relative to vehicle-treated controls.
-
Determine the DC50 and Dmax for the target protein and assess changes in the abundance of other proteins to identify potential off-target effects.
-
Conclusion
This compound stands out as a VHL ligand with exceptional binding affinity, translating to the development of highly potent PROTACs. The comparative data presented in this guide underscores the importance of the E3 ligase ligand in determining the overall efficacy of a protein degrader. While VHL-based PROTACs, particularly those incorporating high-affinity ligands like this compound, demonstrate impressive degradation capabilities, Cereblon-recruiting PROTACs also offer a powerful and widely used alternative. The choice between these E3 ligase systems will depend on the specific target protein, the desired pharmacokinetic properties, and the potential for off-target effects. The detailed experimental protocols provided herein offer a robust framework for researchers to accurately evaluate and compare the performance of novel E3 ligase ligands and their corresponding PROTACs, thereby accelerating the discovery and development of new therapeutic agents based on targeted protein degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Selective degradation of cellular BRD3 and BRD4-L promoted by PROTAC molecules in six cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Activity of GNE-7599-Based PROTACs: An Orthogonal Approach
A comprehensive guide for researchers on the diverse experimental methods to confirm the efficacy and mechanism of PROTACs utilizing the potent GNE-7599 VHL ligand.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. GNE-7599 is a highly potent and orally bioavailable ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, making it a critical component in the design of effective PROTACs.[1][2] A rigorous and multi-faceted validation process is essential to confirm the on-target degradation and elucidate the mechanism of action of any GNE-7599-based PROTAC. This guide provides a comparative overview of key orthogonal methods for validating the activity of these degraders, using the well-characterized BRD4-targeting PROTAC, GNE-987, as a primary example.
The PROTAC Mechanism: A Stepwise Validation
The activity of a PROTAC is a multi-step process that begins with the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target. A comprehensive validation strategy should therefore interrogate each of these key steps using a variety of experimental approaches.
Caption: The mechanism of action of a GNE-7599-based PROTAC, initiating with ternary complex formation.
Comparative Analysis of Orthogonal Validation Methods for GNE-987
GNE-987 is a potent PROTAC that links a BET family inhibitor to a VHL ligand, demonstrating picomolar activity in degrading BRD4 in acute myeloid leukemia (AML) cell lines.[3][4][5] The following table summarizes the quantitative data obtained from various orthogonal methods used to validate the activity of GNE-987.
| Validation Method | Parameter Measured | Cell Line | Result | Reference |
| Cell Viability Assay | IC50 | EOL-1 | 0.02 nM | [3] |
| HL-60 | 0.03 nM | [3] | ||
| NB4, Kasumi-1, MV4-11 | Concentration-dependent decrease | [4] | ||
| Degradation Assay (DC50) | BRD4 Degradation | EOL-1 | 0.03 nM | [3][5] |
| Western Blot | Protein Levels | EOL-1 | Degradation of BRD2, BRD3, and BRD4 at 0.1-10 nM | [3] |
| NB4, Kasumi-1, HL-60, MV4-11 | Dose-dependent degradation of BET proteins | [4] | ||
| Flow Cytometry | Apoptosis | Primary AML cells | Significant increase in Annexin V positive cells | [4] |
| Native Mass Spectrometry | Ternary Complex Formation | In vitro | Direct detection of BRD4-GNE-987-VCB complex | |
| Animal (Xenograft) Model | Tumor Growth | AML xenograft | Significant reduction in hepatosplenic infiltration and increased survival | [4] |
| Osteosarcoma xenograft | Significant reduction in tumor size | [6] |
Detailed Experimental Protocols
A key aspect of robust scientific research is the detailed reporting of experimental methods. Below are protocols for some of the pivotal experiments used to validate GNE-987's activity.
Western Blotting for Protein Degradation
This technique is a cornerstone for demonstrating PROTAC-induced protein degradation.
Caption: A typical workflow for assessing protein degradation via Western Blot.
Protocol:
-
Cell Culture and Treatment: Plate AML cell lines (e.g., NB4, Kasumi-1, HL-60, and MV4-11) and treat with varying concentrations of GNE-987 (e.g., 0, 1, 5, 10, 50, 100 nM) for 24 hours.[4]
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel for electrophoresis and subsequently transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
Flow Cytometry for Apoptosis Analysis
To assess the functional consequence of target degradation, apoptosis can be quantified by flow cytometry.
Protocol:
-
Cell Treatment: Treat primary AML cells with DMSO or different concentrations of GNE-987 for 24 hours.[4]
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive) is determined.[4]
Native Mass Spectrometry for Ternary Complex Analysis
This powerful technique allows for the direct observation of the non-covalent ternary complex, providing crucial mechanistic insight.
Caption: Workflow for the analysis of PROTAC ternary complexes by native mass spectrometry.
Protocol:
-
Sample Preparation: Incubate purified BRD4 bromodomains (BD1 or BD2) and the VHL-ElonginB-ElonginC (VCB) complex with varying concentrations of GNE-987.
-
Mass Spectrometry: Introduce the samples into a mass spectrometer under non-denaturing conditions using nano-electrospray ionization (nESI).
-
Data Analysis: Analyze the mass spectra to identify the peaks corresponding to the individual proteins, binary complexes (e.g., BRD4-GNE-987, VCB-GNE-987), and the ternary complex (BRD4-GNE-987-VCB).
Alternative and Emerging Validation Techniques
While the methods described above for GNE-987 provide a robust validation package, several other orthogonal techniques can offer further insights into PROTAC activity.
-
Immunofluorescence (IF): This imaging technique can visually confirm the reduction of the target protein within the cellular context, providing spatial information that is complementary to the quantitative data from Western blotting.
-
Quantitative Mass Spectrometry-based Proteomics: This unbiased approach can provide a global view of the proteome upon PROTAC treatment. It is invaluable for confirming on-target degradation, assessing selectivity across the entire proteome, and identifying potential off-targets.
-
HiBiT/NanoBRET Assays: These bioluminescence-based assays can be used to quantify protein levels in real-time in live cells, allowing for the determination of degradation kinetics.
-
Co-immunoprecipitation (Co-IP): This technique can be used to demonstrate the PROTAC-induced interaction between the target protein and the E3 ligase within the cell.
Conclusion
The validation of a GNE-7599-based PROTAC's activity requires a multi-pronged, orthogonal approach. As demonstrated with the example of GNE-987, combining techniques that probe different aspects of the PROTAC's mechanism of action, from ternary complex formation to cellular and in vivo functional outcomes, provides a comprehensive and compelling body of evidence for its efficacy and selectivity. Researchers and drug developers should employ a suite of these methods to build a robust data package that supports the advancement of novel protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. The BET PROTAC inhibitor GNE-987 displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for GNE7599 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for verifying the target engagement of GNE7599, a potent and orally bioavailable von Hippel-Lindau (VHL) E3 ligase ligand. This compound's engagement with VHL is a critical step in its mechanism of action, often as part of proteolysis-targeting chimeras (PROTACs). This document offers an objective analysis of experimental data and detailed protocols to aid researchers in selecting the most appropriate target engagement assay for their needs.
This compound and its Target: VHL
This compound is a high-affinity ligand for the von Hippel-Lindau (VHL) protein, a key component of an E3 ubiquitin ligase complex.[1][2] This complex is central to the cellular hypoxia signaling pathway, primarily by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation under normal oxygen conditions. By binding to VHL, this compound can be incorporated into PROTACs to hijack the ubiquitin-proteasome system for the targeted degradation of specific proteins.
Cellular Thermal Shift Assay (CETSA): A Tool for Target Engagement
CETSA is a powerful biophysical technique used to confirm the direct binding of a small molecule to its protein target within the complex environment of a cell.[3] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a ligand binds to its target, it can increase the protein's resistance to heat-induced denaturation. This change in thermal stability, measured as a shift in the melting temperature (ΔTm), provides direct evidence of target engagement.
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves treating cells with the compound of interest, subjecting the cells to a heat gradient, lysing the cells, and then quantifying the amount of soluble target protein remaining at each temperature. A shift in the melting curve of the target protein in the presence of the compound compared to a vehicle control indicates target engagement.
VHL-HIF Signaling Pathway
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), allowing it to be recognized by the VHL E3 ligase complex. VHL then polyubiquitinates HIF-1α, targeting it for proteasomal degradation. In hypoxic conditions, PHDs are inactive, leading to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus to activate the transcription of hypoxia-responsive genes. This compound binds to VHL, and when used in a PROTAC, can recruit this machinery to degrade other target proteins.
Quantitative Comparison of Target Engagement Assays
While specific CETSA data for this compound is not publicly available, data for other VHL inhibitors and alternative assays for this compound provide a basis for comparison. The following table summarizes key quantitative parameters for CETSA and alternative target engagement assays for VHL ligands.
| Assay | Compound | Target | Cell Line | Key Quantitative Readout | Value |
| CETSA | VH298 | VHL | - | Target Engagement Validation | Confirmed |
| NanoBRET | This compound | VHL | - | IC50 | < 5 nM |
| DARTS | General | VHL | - | Protease Protection | Concentration-dependent |
| SPROX | General | VHL | - | ΔCm | Ligand-dependent |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for VHL Target Engagement
This protocol is a general guideline for performing a CETSA experiment to detect the engagement of a ligand with VHL in intact cells.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T) to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes in a thermal cycler, followed by immediate cooling to 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Normalize the protein concentrations of all samples.
-
Analyze the amount of soluble VHL protein in each sample by Western blotting using a VHL-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble VHL protein against the temperature for both the this compound-treated and vehicle-treated samples to generate melting curves.
-
Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm).
-
Alternative Target Engagement Assays
This commercially available assay from Promega provides a quantitative measure of compound binding to VHL in living cells.[5][6]
-
Cell Transfection:
-
Transfect HEK293T cells with a vector expressing a VHL-NanoLuc® fusion protein.
-
-
Assay Preparation:
-
Plate the transfected cells in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
Add the this compound dilutions to the cells.
-
Add the NanoBRET™ tracer and the Nano-Glo® substrate.
-
Incubate at 37°C for the desired time.
-
-
Data Acquisition and Analysis:
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio.
-
Plot the NanoBRET™ ratio against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value. A patent application indicates an IC50 of <5 nM for this compound in a NanoBRET assay.[2]
-
DARTS is a label-free method that identifies protein targets of small molecules based on the principle that ligand binding can protect a protein from proteolysis.[5][7][8][9][10]
-
Cell Lysis and Treatment:
-
Lyse cells to obtain a total protein lysate.
-
Incubate the lysate with this compound or a vehicle control.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to the lysates and incubate for a specific time to allow for protein digestion.
-
-
Quenching and Analysis:
-
Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and analyze the amount of full-length VHL by Western blotting.
-
-
Data Analysis:
-
Compare the band intensity of VHL in the this compound-treated sample to the vehicle control. Increased VHL band intensity in the presence of this compound indicates protection from proteolysis and therefore target engagement.
-
SPROX is a mass spectrometry-based technique that measures changes in protein stability upon ligand binding by monitoring the rate of methionine oxidation. While no specific protocol for VHL is readily available, the general principle involves:
-
Denaturation and Oxidation:
-
Treating cell lysates with a range of denaturant concentrations in the presence or absence of this compound.
-
Exposing the samples to a mild oxidizing agent (e.g., hydrogen peroxide) to oxidize exposed methionine residues.
-
-
Sample Preparation and Mass Spectrometry:
-
Quenching the reaction, digesting the proteins into peptides, and analyzing the samples by quantitative mass spectrometry.
-
-
Data Analysis:
-
Determining the extent of methionine oxidation for VHL-derived peptides. A change in the oxidation profile in the presence of this compound indicates a change in protein stability and thus target engagement.
-
Conclusion
CETSA offers a robust, label-free method to directly confirm the engagement of this compound with its target protein, VHL, in a physiologically relevant cellular context. While quantitative data for this compound using CETSA is not yet in the public domain, the successful application of CETSA for other VHL inhibitors underscores its suitability. For a more high-throughput and quantitative assessment of binding affinity, the NanoBRET assay is a powerful alternative, as demonstrated by the available IC50 data for this compound. DARTS and SPROX provide further orthogonal, label-free approaches to validate target engagement. The choice of assay will depend on the specific research question, available resources, and the desired level of throughput and quantitative detail. This guide provides the necessary foundational information and protocols to assist researchers in making an informed decision for their this compound target engagement studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 6. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 8. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule | Springer Nature Experiments [experiments.springernature.com]
- 9. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for understanding and evaluating the selectivity of PROTACs, with a focus on those utilizing high-affinity VHL ligands like GNE7599. While specific selectivity profiles for PROTACs incorporating this compound are not yet extensively published, this document uses the well-characterized, VHL-based BET family degrader, ARV-771, as a case study to illustrate the principles and methodologies for assessing PROTAC selectivity against related proteins. The insights and protocols presented here are directly applicable to the evaluation of future this compound-based degraders.
This compound is a highly potent and orally bioavailable ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with a reported dissociation constant (Kd) of 540 pM. Its high affinity makes it an attractive component for the design of potent PROTACs. The selectivity of a PROTAC is a critical attribute, determining its therapeutic window and potential off-target effects. This guide will delve into the data, experimental protocols, and conceptual frameworks necessary for this evaluation.
Comparative Selectivity Profile of a VHL-based BET Degrader
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, and BRD4, are key epigenetic regulators and attractive therapeutic targets in oncology. Due to their high structural similarity, achieving selective degradation among these family members is a significant challenge. ARV-771 is a VHL-based PROTAC designed to degrade BET proteins.[1][2][3]
Quantitative Degradation Data
The following table summarizes the binding affinity and degradation potency of ARV-771 against the BET family proteins. This data is crucial for understanding its selectivity profile.
| Target Protein | Binding Affinity (Kd, nM) | Degradation Potency (DC50) |
| BRD2 | BD1: 34, BD2: 4.7[4][5] | < 5 nM in 22Rv1 cells[6] |
| BRD3 | BD1: 8.3, BD2: 7.6[4][5] | < 5 nM in 22Rv1 cells[6] |
| BRD4 | BD1: 9.6, BD2: 7.6[4][5] | < 1 nM in some CRPC cells[1][7] |
Note: DC50 values can vary depending on the cell line and experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to assess selectivity, the following diagrams are provided.
References
- 1. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
In Vivo Pharmacokinetic and Pharmacodynamic Showdown: A Comparative Analysis of VHL-Based BRD4 PROTACs
For researchers and drug development professionals at the forefront of targeted protein degradation, this guide offers an objective comparison of the in vivo performance of the potent VHL-based BRD4 PROTAC, GNE-987, against other notable alternatives, ARV-771 and MZ1. This analysis is supported by available preclinical experimental data to inform the selection and development of next-generation protein degraders.
This guide delves into the critical aspects of in vivo pharmacology, presenting a side-by-side comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of these molecules. The data is compiled from various preclinical studies to provide a comprehensive overview for researchers.
Quantitative Data Comparison
The following tables summarize the available in vivo pharmacokinetic and pharmacodynamic data for GNE-987, ARV-771, and MZ1 in preclinical models.
Table 1: In Vivo Pharmacokinetic Parameters of VHL-Based BRD4 PROTACs in Mice
| Parameter | GNE-987 | ARV-771 | MZ1 |
| Dose & Route | Data Not Available | 1 mg/kg IV | 5 mg/kg IV |
| Cmax | Data Not Available | - | - |
| Tmax | Data Not Available | - | - |
| AUC | Data Not Available | 0.70 µM·h | 3,760 nM·h |
| Clearance (CL) | Data Not Available | 24.0 mL/min/kg | 20.7% of liver blood flow |
| Volume of Distribution (Vss) | Data Not Available | 5.28 L/kg | 0.38 L/kg |
| Half-life (t1/2) | Data Not Available | - | 1.04 h |
| Dose & Route | Data Not Available | 10 mg/kg SC | 5 mg/kg SC |
| Cmax | Data Not Available | 1.73 µM | 2,070 nM |
| Tmax | Data Not Available | 1.0 h | 0.5 h |
| AUC | Data Not Available | 7.3 µM·h | - |
| Half-life (t1/2) | Data Not Available | - | 2.95 h |
| Bioavailability (F) | Data Not Available | 100% | - |
Note: "Data Not Available" indicates that specific quantitative in vivo pharmacokinetic data for standalone GNE-987 was not found in the reviewed literature. Some studies suggest that GNE-987's in vivo stability and pharmacokinetics are improved when conjugated to an antibody.[1] IV: Intravenous, SC: Subcutaneous, Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the plasma concentration-time curve, CL: Clearance, Vss: Volume of distribution at steady state, t1/2: Half-life, F: Bioavailability.
Table 2: In Vivo Pharmacodynamic Parameters of VHL-Based BRD4 PROTACs
| PROTAC | Animal Model | Dose & Route | Time Point | % BRD4 Degradation (in tumor) |
| GNE-987 | Neuroblastoma Xenograft | 0.25 mg/kg | Not Specified | Significant degradation, similar to in vitro |
| GNE-987 | Osteosarcoma Xenograft | Not Specified | Not Specified | Partial degradation |
| ARV-771 | 22Rv1 Xenograft | 10 mg/kg SC (daily for 3 days) | 8 h post last dose | 37% |
Experimental Protocols
The following are generalized protocols for in vivo pharmacokinetic and pharmacodynamic studies of BRD4-targeting PROTACs, based on methodologies reported in the literature.
In Vivo Pharmacokinetic Study Protocol
-
Animal Model: Male CD-1 or BALB/c mice (8-12 weeks old) are commonly used.
-
Compound Formulation:
-
Intravenous (IV): PROTACs are typically dissolved in a vehicle such as 5% DMSO, 10% Solutol HS 15, and 85% saline.
-
Subcutaneous (SC) or Intraperitoneal (IP): Formulations may include DMSO, PEG300, and saline, or 0.5% methylcellulose and 0.2% Tween 80 in sterile water for oral administration.
-
-
Dosing: PROTACs are administered via the desired route (e.g., IV, IP, SC, or oral gavage).
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the PROTAC are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.
In Vivo Pharmacodynamic (Tumor Xenograft) Study Protocol
-
Cell Culture: Human cancer cell lines (e.g., neuroblastoma, osteosarcoma, or prostate cancer cell lines) are cultured in appropriate media.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10⁶ to 5 x 10⁷ cells) in a mixture of media and Matrigel is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach the desired size, mice are randomized into treatment and vehicle control groups. The PROTAC is administered according to the specified dose and schedule.
-
Tumor and Tissue Collection: At the end of the study, or at specified time points, mice are euthanized, and tumors and other tissues are collected for analysis.
-
Western Blot Analysis for BRD4 Degradation:
-
Tumor lysates are prepared by homogenizing the tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against BRD4. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Densitometry is used to quantify the BRD4 protein levels relative to the loading control and the vehicle-treated group to determine the percentage of degradation.
-
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: PROTAC-mediated degradation of BRD4 protein.
Caption: Experimental workflow for in vivo xenograft studies.
References
A Head-to-Head Battle for Protein Degradation: GNE-7599 vs. CRBN-based PROTACs
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, the choice of E3 ligase recruiter for a Proteolysis Targeting Chimera (PROTAC) is a critical design decision. This guide provides a side-by-side comparison of two prominent strategies: leveraging the highly potent, next-generation VHL ligand GNE-7599, and the widely utilized CRBN-based recruiters.
This comparison guide delves into the mechanisms of action, performance metrics, and key experimental considerations for both GNE-7599 and CRBN-based PROTACs. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers with the necessary information to make informed decisions in the design and development of novel protein degraders.
Mechanism of Action: A Tale of Two E3 Ligases
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[1] They achieve this by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][3]
The fundamental difference between GNE-7599 and CRBN-based PROTACs lies in the E3 ligase they recruit. GNE-7599 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, while CRBN-based PROTACs engage the Cereblon (CRBN) E3 ligase.[][5] The choice of E3 ligase can significantly influence a PROTAC's degradation efficiency, substrate scope, and potential off-target effects.[]
Performance Comparison: GNE-7599 vs. CRBN-based PROTACs
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key performance metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6] While a direct head-to-head comparison of a GNE-7599-based PROTAC and a CRBN-based PROTAC with identical target binders and linkers is ideal, the following table summarizes representative data from literature to highlight the potential performance of each class.
| Parameter | GNE-7599 (VHL-based) PROTAC (Representative) | CRBN-based PROTAC (Representative) | Key Considerations |
| E3 Ligase Ligand Affinity | Very High (GNE-7599 Kd = 540 pM for VHL)[7] | Moderate to High (e.g., Pomalidomide) | Higher affinity of the E3 ligase ligand can contribute to more stable ternary complex formation. |
| Degradation Potency (DC50) | Low nanomolar to sub-nanomolar | Low nanomolar to picomolar | Both platforms can achieve high potency. The choice may depend on the specific target and cellular context.[2][8] |
| Maximal Degradation (Dmax) | Often >90% | Often >90% | Both are capable of achieving profound levels of target degradation.[6][8] |
| Oral Bioavailability | GNE-7599 itself has improved oral bioavailability compared to earlier VHL ligands.[9] | Generally good, with established oral availability for many CRBN ligands.[] | The overall PROTAC's properties will be influenced by the target binder and linker. |
| Potential Off-Target Effects | VHL has a more restricted set of natural substrates. | CRBN has a broader range of known "neosubstrates" which can lead to off-target degradation.[] | Careful selectivity profiling is crucial for both, but particularly for CRBN-based PROTACs. |
| Tissue Expression | VHL expression can be low in certain hypoxic tumors.[] | CRBN is more ubiquitously expressed.[] | E3 ligase expression levels in the target tissue can impact PROTAC efficacy. |
| Subcellular Localization | VHL is predominantly cytosolic.[] | CRBN can shuttle between the nucleus and cytoplasm.[] | This can be leveraged to target proteins in specific cellular compartments. |
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of PROTAC development. Below are detailed methodologies for key experiments used to characterize and compare GNE-7599 and CRBN-based PROTACs.
Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[1]
Materials:
-
Cell line expressing the protein of interest
-
GNE-7599 or CRBN-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC or vehicle control for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add chemiluminescent substrate and capture the signal. Quantify band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
NanoBRET™ Target Engagement and Ternary Complex Formation Assay
This live-cell assay provides quantitative data on a PROTAC's ability to engage its target and the E3 ligase, and to form a ternary complex.[10][11]
Materials:
-
HEK293 cells
-
Plasmids for expressing NanoLuc® fusion of the target protein and HaloTag® fusion of the E3 ligase (VHL or CRBN)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC compounds
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc-target and HaloTag-E3 ligase plasmids.
-
Cell Plating: Plate the transfected cells in 96-well plates.
-
Ligand and PROTAC Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells. Then, add a serial dilution of the PROTAC compound.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Measurement: Measure luminescence and filtered fluorescence signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio. A dose-dependent increase in the BRET signal indicates the formation of the ternary complex.
Fluorescence Polarization (FP) Assay for Binding Affinity
The FP assay is a valuable tool for determining the binary binding affinities of a PROTAC to its target protein and the E3 ligase.[12]
Materials:
-
Purified recombinant target protein and E3 ligase (VHL or CRBN complex)
-
Fluorescently labeled tracer that binds to the target protein or E3 ligase
-
PROTAC compound
-
Assay buffer
-
Microplates (e.g., black, 384-well)
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup: In a microplate, combine the fluorescent tracer and the corresponding protein (target or E3 ligase) at a fixed concentration.
-
Compound Titration: Add a serial dilution of the PROTAC compound to the wells.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration. Fit the data to a suitable binding model to determine the binding affinity (e.g., Ki or IC50).
Conclusion
The choice between a GNE-7599 (VHL-based) and a CRBN-based PROTAC is a multifaceted decision that requires careful consideration of the specific research objectives. GNE-7599 offers the advantage of high potency and improved pharmacokinetic properties for the VHL ligand itself, and VHL's more restricted substrate profile may lead to a more favorable off-target profile.[9] On the other hand, CRBN is more broadly expressed and its ability to be shuttled into the nucleus provides a potential advantage for targeting nuclear proteins.[] Both platforms have demonstrated the ability to induce potent and profound degradation of a wide range of target proteins. A thorough evaluation using the experimental protocols outlined in this guide will be essential for selecting the optimal E3 ligase recruiter and advancing the development of effective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 5. Developments of CRBN-based PROTACs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lifesensors.com [lifesensors.com]
- 9. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for GNE7599-Mediated Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Best Practices in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), the development of highly potent and orally bioavailable E3 ligase ligands is paramount. GNE7599 is a high-affinity von Hippel-Lindau (VHL) ligand that has demonstrated significant improvements in potency and pharmacokinetic properties over previous generations of VHL ligands.[1] This guide provides a comprehensive comparison of control experiments crucial for validating protein degradation mediated by this compound-based Proteolysis Targeting Chimeras (PROTACs). We present experimental data, detailed protocols, and visual workflows to assist researchers in designing robust and conclusive studies.
This compound: A High-Affinity VHL Ligand for Potent PROTACs
This compound is a high-affinity, orally active VHL ligand with a dissociation constant (Kd) of 540 pM.[2] Its enhanced binding affinity and improved cellular permeability make it an attractive component for the design of potent PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. A PROTAC incorporating a this compound-related VHL ligand, GNE-987, has been shown to induce degradation of the BRD4 protein at picomolar concentrations, highlighting the potential of this new generation of VHL ligands.[1][3]
Key Control Experiments for this compound-Based PROTAC Studies
To ensure that the observed protein degradation is a direct result of the intended PROTAC mechanism, a series of rigorous control experiments are essential. These controls are designed to rule out off-target effects, non-specific toxicity, and other potential artifacts.
Inactive PROTAC Control
An inactive, or negative, control PROTAC is structurally similar to the active PROTAC but is deficient in a key aspect of its mechanism of action. For VHL-recruiting PROTACs like those utilizing this compound, the most common and effective negative control is one with an inverted stereochemistry at the hydroxyproline moiety of the VHL ligand. This modification abrogates binding to VHL, thus preventing the formation of a productive ternary complex.
For example, (S)-GNE-987, the hydroxy-proline epimer of the active BRD4-degrading PROTAC GNE-987, does not bind to VHL and consequently fails to degrade BRD4.[4] This makes it an ideal negative control to demonstrate that the degradation activity of the parent PROTAC is VHL-dependent.
Proteasome Inhibition Control
To confirm that the protein degradation is mediated by the proteasome, cells are pre-treated with a proteasome inhibitor before the addition of the PROTAC. If the PROTAC is functioning as intended, the proteasome inhibitor should "rescue" the target protein from degradation. Commonly used proteasome inhibitors include MG-132 and carfilzomib.
E3 Ligase Knockdown Control
To specifically implicate the recruited E3 ligase (in this case, VHL) in the degradation process, its expression can be transiently reduced using techniques like siRNA-mediated knockdown. If the degradation of the target protein is diminished in VHL-depleted cells compared to control cells, it provides strong evidence for the VHL-dependent mechanism of the PROTAC.
Performance Comparison: this compound-based vs. Older Generation VHL-based PROTACs
The enhanced potency of this compound as a VHL ligand translates to highly effective PROTACs. GNE-987, a BRD4-targeting PROTAC utilizing a this compound-related VHL ligand, demonstrates a half-maximal degradation concentration (DC50) of 0.03 nM in the EOL-1 acute myeloid leukemia cell line.[1][3] This represents a significant improvement in potency compared to earlier VHL-based BRD4 degraders like MZ1, which has a reported DC50 of 8 nM in H661 cells.[5]
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 | Reference |
| GNE-987 | This compound-related | BRD4 | EOL-1 | 0.03 nM | [1][3] |
| MZ1 | VH032 (older generation) | BRD4 | H661 | 8 nM | [5] |
Table 1: Performance Comparison of BRD4-targeting PROTACs. This table highlights the superior potency of a PROTAC utilizing a modern, high-affinity VHL ligand compared to one with an older generation ligand.
Alternatives to this compound-based PROTACs
While PROTACs are a powerful tool for targeted protein degradation, several alternative strategies exist.
-
Molecular Glues: These are small molecules that induce a direct interaction between an E3 ligase and a target protein, leading to the target's degradation. Unlike PROTACs, they are not bifunctional.
-
Lysosome-Targeting Chimeras (LYTACs): These molecules direct extracellular and membrane-associated proteins to the lysosome for degradation.
-
BioPROTACs: These utilize biologics, such as antibodies or peptides, to bring the target protein and an E3 ligase into proximity.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol outlines a standard procedure for assessing protein degradation in response to PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the active PROTAC and the inactive control for the desired time (e.g., 24 hours). Include a vehicle-only (e.g., DMSO) control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and boil.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate DC50 and Dmax values by plotting the normalized protein levels against the PROTAC concentration.
Protocol 2: Proteasome Inhibition Assay
-
Cell Treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1-2 hours.
-
PROTAC Addition: Add the PROTAC of interest at a concentration known to cause significant degradation (e.g., 5x DC50) and incubate for the desired time.
-
Western Blot Analysis: Follow the Western Blotting protocol described above to assess the levels of the target protein. A rescue of the protein in the presence of the proteasome inhibitor confirms its involvement.
Protocol 3: VHL siRNA Knockdown
-
siRNA Transfection: Transfect cells with a VHL-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Allow the cells to incubate for 48-72 hours to achieve sufficient knockdown of VHL protein.
-
PROTAC Treatment: Treat the transfected cells with the PROTAC.
-
Western Blot Analysis: Perform Western blotting to confirm VHL knockdown and to assess the degradation of the target protein. Diminished degradation in VHL knockdown cells indicates a VHL-dependent mechanism.
Visualizing the Workflow and Mechanisms
This compound-PROTAC Mechanism. Diagram illustrating the mechanism of action of a this compound-based PROTAC.
Control Experiments Workflow. A logical workflow for validating this compound-mediated protein degradation.
References
Safety Operating Guide
Navigating the Disposal of GNE7599: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the VHL ligand GNE7599 in a research environment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive overview of the recommended disposal procedures for this compound, a high-affinity von Hippel-Lindau (VHL) ligand used in the development of PROTACs.[1][2] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide is founded on established best practices for the disposal of non-hazardous chemical and biological waste in a laboratory setting.
Understanding this compound: Key Data
Due to the absence of a specific SDS for this compound, the following table summarizes its known characteristics and provides general data points typical for similar research-grade chemical compounds. Researchers should always refer to any documentation provided by the supplier and their institution's specific safety protocols.
| Parameter | Information | Source/Note |
| Chemical Name | This compound | MedchemExpress |
| CAS Number | 2771069-76-0 | MedchemExpress[1] |
| Function | High-affinity, orally active von Hippel-Lindau (VHL) ligand | MedchemExpress[1][2] |
| Affinity (Kd) | 540 pM | MedchemExpress[1] |
| Typical Form | Solid (powder) | General knowledge for similar compounds |
| Recommended Storage | Refer to supplier documentation | Best practice |
| Solubility | Refer to supplier documentation | MedchemExpress[1][2] |
| Hazard Classification | Not classified as hazardous according to available information. However, treat as potentially hazardous in the absence of a formal SDS. | Based on SDS for a similar compound |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the disposal of this compound and associated waste. This procedure is based on general guidelines for laboratory chemical waste and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.
1. Waste Categorization and Segregation:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and bench paper.
-
Contaminated lab supplies like weigh boats, pipette tips, and microfuge tubes.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvents used to dissolve this compound.
-
Rinsate from cleaning contaminated glassware.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated item that can puncture skin or waste bags.
-
2. Solid Waste Disposal:
-
Container Selection: Place all solid waste contaminated with this compound into a designated hazardous waste container. This is typically a plastic-lined, rigid container with a secure lid. If the waste is considered biohazardous (e.g., from cell culture), use a red biohazard bag placed within a rigid secondary container.[3]
-
Labeling: Clearly label the container with "Hazardous Waste," the name of the chemical (this compound), the approximate amount, and the date.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory until it is collected by your institution's EHS personnel.
3. Liquid Waste Disposal:
-
Container Selection: Use a compatible, leak-proof, and shatter-resistant container for all liquid waste containing this compound. The container should have a screw-top cap.
-
Chemical Compatibility: Ensure that all chemicals being added to the liquid waste container are compatible to prevent any adverse reactions.
-
Labeling: Label the container with "Hazardous Waste," the full chemical names of all constituents (including solvents), their approximate concentrations, and the date.
-
Disposal: Do not pour liquid waste containing this compound down the drain.[4] Arrange for pickup by your institution's EHS department.
4. Sharps Waste Disposal:
-
Container Selection: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[5]
-
Handling: Never recap, bend, or break needles.[5]
-
Disposal: Once the sharps container is full (do not overfill), seal it and arrange for disposal through your institution's biohazardous or sharps waste stream.
5. Decontamination of Glassware:
-
Initial Rinse: Rinse glassware that has come into contact with this compound with a suitable solvent to remove the majority of the compound. This rinsate should be collected as hazardous liquid waste.
-
Washing: After the initial rinse, wash the glassware with an appropriate detergent and water.
Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of this compound and associated laboratory waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's recommendations for the most accurate and compliant disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
